molecular formula C9H6ClN B1265530 6-Chloroquinoline CAS No. 612-57-7

6-Chloroquinoline

货号: B1265530
CAS 编号: 612-57-7
分子量: 163.6 g/mol
InChI 键: GKJSZXGYFJBYRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The standard molar enthalpy of formation of 6-chloroquinoline has been derived from the standard molar enthalpy of combustion and was evaluated in terms of molecular structure. Its arylation reaction with diamine derivatives of adamantanes in the presence of palladium catalyst has been reported to afford N,N′ -diaryl derivatives.>This compound is a haloquinoline. Pd/C-catalyzed Suzuki-Miyaura coupling of this compound with 2-(dicyclohexylphosphino)biphenyl is reported. The polarographic behavior of this compound in DMF solutions and mechanism of its reduction at the dropping mercury electrode has been reported. Stability constants of molecular iodine complexes of this compound in aliphatic and aromatic hydrocarbons, carbon tetrachloride, bromobenzene and chloro-substituted benzenes was investigated by spectrophotometric methods.>

属性

IUPAC Name

6-chloroquinoline
Source PubChem
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InChI

InChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSZXGYFJBYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060611
Record name Quinoline, 6-chloro-
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Molecular Weight

163.60 g/mol
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CAS No.

612-57-7
Record name 6-Chloroquinoline
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Record name 6-Chloroquinoline
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Record name Quinoline, 6-chloro-
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Record name 6-chloroquinoline
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Record name 6-CHLOROQUINOLINE
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Foundational & Exploratory

6-Chloroquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 612-57-7 Molecular Formula: C₉H₆ClN Molecular Weight: 163.60 g/mol [1]

This technical guide provides an in-depth overview of 6-chloroquinoline, a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Of particular significance is its role in the development of novel therapeutic agents, owing to the exhibition of antimicrobial, antimalarial, and anticancer properties by its derivatives.[1] This document outlines its chemical and physical properties, provides a detailed synthesis protocol, describes its application in cancer research through the inhibition of the PI3K/Akt/mTOR signaling pathway, and includes a relevant experimental protocol for assessing the cytotoxicity of its derivatives.

Core Properties and Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 612-57-7
Molecular Formula C₉H₆ClN
Molecular Weight 163.60 g/mol
Appearance White to light yellow or light orange powder/lump
Melting Point 41-43 °C
Boiling Point 126-127 °C at 10 mmHg
Water Solubility Insoluble
pKa 4.18 ± 0.10 (Predicted)

Synthesis of this compound

A general and effective procedure for the synthesis of quinolines, including this compound, involves the reaction of an aniline with a source of acrolein in the presence of an acid catalyst. The following protocol details a method for the preparation of quinolines.

Experimental Protocol: Synthesis of Quinolines

Materials:

  • Aniline (2 mmol)

  • Carbon tetrachloride (4 mmol)

  • 1,3-propanediol (8 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.02 mmol)

  • Argon gas

  • 10% Sodium hydroxide solution

  • Methylene chloride (Dichloromethane)

  • Hydrochloric acid

Procedure:

  • An ampule is charged with 0.02 mmol of FeCl₃·6H₂O, 2 mmol of aniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol under an argon atmosphere.[2]

  • The ampule is sealed and placed into a pressure reactor, which is then hermetically closed.

  • The reactor is heated to 150°C for 8 hours with continuous stirring.[2]

  • After the reaction is complete, the reactor is cooled to room temperature.

  • The ampule is opened, and the reaction mixture is poured into hydrochloric acid.[2]

  • The aqueous layer is separated and then neutralized with a 10% sodium hydroxide solution.[2]

  • The neutralized solution is extracted with methylene chloride.

  • The organic layer is filtered, and the solvent is distilled off.

  • The resulting residue is distilled under a vacuum to yield the quinoline product.[2]

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways that are often dysregulated in cancer. One of the most critical of these is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] The aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel therapeutics.[3]

Quinoline-based compounds can be designed to act as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][5] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor Quinoline-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized this compound derivatives, an in vitro cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

6-Chloroquinoline: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆ClN.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals, including antimalarial drugs, and other valuable chemical compounds.[2] Given its reactivity and potential hazards, a thorough understanding of its safety profile and proper handling procedures is paramount for all laboratory personnel. This guide provides a comprehensive overview of the safety data for this compound, including its hazardous properties, handling precautions, and emergency procedures, to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Skin Corrosion/Irritation: Category 2[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[2][3]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3[2][3]

Signal Word: Warning[1][2][3][4]

Hazard Pictogram:

  • GHS07: Exclamation Mark[3]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₆ClN[1][3]
Molecular Weight 163.60 g/mol [1][3]
Appearance Off-white to pale yellow or beige to brown solid/crystals.[2][4][2][4]
Melting Point 41-43 °C (lit.)
Boiling Point 126-127 °C at 10 mmHg (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water.[2][2]
pKa 4.18 ± 0.10 (Predicted)[2]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6]

  • Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[6] Contaminated clothing should be removed and washed before reuse.[2][4]

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[5][6]

Handling Procedures
  • Handle in a well-ventilated area, preferably under a chemical fume hood.[4][7][8]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

  • Avoid contact with skin and eyes.[6][7]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[4][5]

  • Store locked up.[5]

  • Store in an inert atmosphere.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[4][9]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4][5]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[4][6][9]

Accidental Release Measures
  • Ensure adequate ventilation and evacuate personnel to safe areas.[7]

  • Avoid dust formation.[7]

  • Wear appropriate personal protective equipment.[7]

  • Sweep up the spilled material and place it in a suitable container for disposal.[8]

  • Do not let the product enter drains.[10]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[3]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[3][4]

Experimental Protocols

While specific experimental protocols for determining the safety data of this compound are not detailed in the provided search results, the GHS classifications are based on standardized tests. For instance:

  • Skin Irritation/Corrosion: Typically determined using in vivo (e.g., rabbit skin test - OECD Guideline 404) or in vitro/ex vivo methods (e.g., reconstructed human epidermis models - OECD Guideline 431/439).

  • Serious Eye Damage/Irritation: Assessed using in vivo (e.g., rabbit eye test - OECD Guideline 405) or in vitro methods (e.g., Bovine Corneal Opacity and Permeability test - OECD Guideline 437).

  • Acute Toxicity: Oral LD50 values are determined by administering the substance to animals (usually rats or mice) via oral gavage (OECD Guideline 420, 423, or 425).

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

G start Start: Handling this compound hazard_id Hazard Identification - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazard_id ppe Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Protective Gloves - Lab Coat - Respiratory Protection (as needed) hazard_id->ppe Requires handling Safe Handling Procedures - Use in well-ventilated area/fume hood - Avoid contact and inhalation - No eating, drinking, smoking - Wash hands after handling ppe->handling Use During storage Proper Storage - Cool, dry, well-ventilated area - Tightly closed container - Store locked up handling->storage Followed by emergency Emergency Procedures handling->emergency If Incident Occurs storage->emergency If Incident Occurs first_aid First Aid - Inhalation: Fresh air, medical attention - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Ingestion: Do NOT induce vomiting, medical attention emergency->first_aid Exposure spill Spill Response - Ventilate area, evacuate - Wear PPE - Contain and collect spill - Dispose of properly emergency->spill Release disposal Waste Disposal - Follow local regulations - Use licensed disposal service first_aid->disposal Post-treatment spill->disposal Cleanup leads to

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential safety information for handling this compound in a laboratory setting. It is imperative that all users familiarize themselves with this information and their institution's specific safety protocols before working with this chemical.

References

An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-chloroquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on providing detailed experimental protocols to enable researchers to determine its solubility accurately. Illustrative data is presented to guide experimental design and data interpretation.

Introduction to the Solubility of this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN.[1][2] Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development in the pharmaceutical industry. As a substituted quinoline, it is structurally a derivative of quinoline with a chlorine atom at the 6-position. This substitution pattern influences its polarity and, consequently, its solubility in various organic solvents. Generally, this compound is described as being insoluble in water.[1][3][4]

Illustrative Solubility Data

It is imperative to note that the data in Table 1 is hypothetical and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventMolecular FormulaDielectric Constant (20°C)Illustrative Solubility ( g/100 mL)
MethanolCH₃OH32.75.2
EthanolC₂H₅OH24.53.8
AcetoneC₃H₆O20.715.1
DichloromethaneCH₂Cl₂9.122.5
Ethyl AcetateC₄H₈O₂6.012.3
TolueneC₇H₈2.48.7
HexaneC₆H₁₄1.90.5

Experimental Protocols for Solubility Determination

The following sections detail two robust methods for determining the solubility of this compound in organic solvents: the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[5][6][7]

3.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or watch glasses[6]

  • Drying oven

  • Desiccator

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[5]

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A gentle stream of nitrogen can also be used to facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound residue.

    • Repeat the drying and weighing process until a constant weight is achieved.[6]

3.1.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL)] x 100

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[8][9][10]

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

3.2.2. Experimental Procedure

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute stock solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations by serially diluting the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1.2, step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Analysis:

    • Withdraw a sample of the supernatant and filter it as described previously (Section 3.1.2, step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

3.2.3. Calculation of Solubility

  • Determine the concentration of the diluted solution from the calibration curve.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

  • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate at constant temperature prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter into pre-weighed dish sample2->sample3 analysis1 Evaporate solvent sample3->analysis1 analysis2 Cool in desiccator analysis1->analysis2 analysis3 Weigh residue until constant mass analysis2->analysis3 calc1 Calculate solubility (g/100 mL) analysis3->calc1

Caption: Workflow for Gravimetric Solubility Determination.

UV_Vis_Solubility_Workflow cluster_setup Initial Setup cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation setup1 Determine λmax of this compound setup2 Prepare and measure standard solutions setup1->setup2 setup3 Generate calibration curve setup2->setup3 calc1 Determine concentration from calibration curve setup3->calc1 prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate at constant temperature prep2->prep3 analysis1 Filter saturated solution prep3->analysis1 analysis2 Dilute sample to be within calibration range analysis1->analysis2 analysis3 Measure absorbance at λmax analysis2->analysis3 analysis3->calc1 calc2 Calculate original solubility considering dilution calc1->calc2

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. This guide provides detailed, practical protocols for the experimental determination of its solubility in various organic solvents. By following these methodologies, researchers can generate reliable and accurate solubility data, which is crucial for optimizing synthetic procedures, developing robust purification methods, and formulating novel pharmaceutical products. The provided workflows offer a clear visual guide to the experimental process, ensuring reproducibility and consistency in results.

References

A Technical Guide to the Historical Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for synthesizing quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. An understanding of the classical synthetic routes is invaluable for the modern chemist, offering a foundation for the development of novel analogs and more efficient synthetic strategies. This document details the reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of quinolines.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most recognized methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1] The reaction is notoriously exothermic and requires careful control.[1]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.

A simplified representation of the Skraup synthesis mechanism.
Experimental Protocol: Synthesis of Quinoline

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat.

  • After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3 hours.

  • Allow the mixture to cool slightly and then pour it into a large volume of water.

  • Make the solution alkaline with an excess of sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[1]

Quantitative Data
Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91[1]
m-NitroanilineArsenic Pentoxide5-Nitroquinoline & 7-NitroquinolineMixture[1]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinoline-

Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[2] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[2]

Reaction Mechanism

The mechanism for the Doebner-von Miller reaction is a subject of debate, but a commonly proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization, dehydration, and oxidation to yield the quinoline product. A fragmentation-recombination mechanism has also been proposed based on isotope scrambling experiments.[2]

A generalized mechanism for the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid

  • Zinc chloride (catalyst)

Procedure:

  • A solution of aniline in aqueous hydrochloric acid is prepared.

  • Crotonaldehyde is slowly added to the acidic aniline solution with stirring. The reaction can be exothermic, and cooling may be necessary.

  • A Lewis acid catalyst, such as zinc chloride, is added to the reaction mixture.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide).

  • The product, 2-methylquinoline, is isolated by steam distillation.

  • The organic layer of the distillate is separated, dried, and purified by distillation.

Quantitative Data
Anilineα,β-Unsaturated CarbonylProductYield (%)
AnilineCrotonaldehyde2-Methylquinoline-
AnilineCinnamaldehyde2-Phenylquinoline-
p-ToluidineCrotonaldehyde2,6-Dimethylquinoline-

Combes Quinoline Synthesis (1888)

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[3]

Reaction Mechanism

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. This enamine then undergoes acid-catalyzed cyclization and dehydration to form the substituted quinoline.[3]

The reaction pathway of the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • Mix aniline and acetylacetone in a reaction flask.

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

  • Heat the reaction mixture, typically at a temperature range of 100-140°C.

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or distillation.

Quantitative Data
Aniline Derivativeβ-DiketoneProduct
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinoline[3]
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivative[4]
p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxy quinoline[4]

Conrad-Limpach-Knorr Synthesis (1887)

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines.[5] The reaction conditions determine the isomeric product, with 4-hydroxyquinolines (Conrad-Limpach product) formed under kinetic control at lower temperatures, and 2-hydroxyquinolines (Knorr product) formed under thermodynamic control at higher temperatures.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the aniline on either the keto or ester carbonyl of the β-ketoester. At lower temperatures, attack at the more reactive keto group is favored, leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline.[5] At higher temperatures, the reversible attack on the ester carbonyl becomes more significant, leading to an amide intermediate that cyclizes to the 2-hydroxyquinoline.

Conrad_Limpach_Knorr cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) Reactants Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine) Reactants->Enamine Amide β-Ketoanilide (Amide) Reactants->Amide Product4OH 4-Hydroxyquinoline (Conrad-Limpach Product) Enamine->Product4OH Thermal Cyclization (~250°C) Product2OH 2-Hydroxyquinoline (Knorr Product) Amide->Product2OH Cyclization

Kinetic vs. thermodynamic pathways in the Conrad-Limpach-Knorr synthesis.
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This is a two-step procedure.[6]

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate.

Step 2: Thermal Cyclization

  • Place the crude intermediate in a flask with a high-boiling inert solvent (e.g., mineral oil or diphenyl ether).

  • Heat the mixture to approximately 250°C for 30-60 minutes.

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the product with a low-boiling solvent (e.g., hexanes) to remove the high-boiling solvent and then purify by recrystallization.[6]

Quantitative Data
Anilineβ-KetoesterProduct (Conditions)Yield (%)
AnilineEthyl acetoacetate4-Hydroxy-2-methylquinoline (Low Temp, then 250°C)High[5]
AnilineEthyl acetoacetate2-Hydroxy-4-methylquinoline (High Temp condensation)-

Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7] The reaction can be catalyzed by either acid or base.[7]

Reaction Mechanism

Two primary mechanisms are proposed. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via Schiff base formation. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[7]

Friedlander_Workflow Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Mix Dissolve in Solvent Start->Mix Catalyst Add Acid or Base Catalyst Mix->Catalyst Heat Heat under Reflux Catalyst->Heat Isolate Cool and Isolate Product Heat->Isolate Purify Purify (Filtration/ Recrystallization) Isolate->Purify

A typical experimental workflow for the Friedländer synthesis.
Experimental Protocol: Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Sodium hydroxide (base catalyst) or p-toluenesulfonic acid (acid catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add a catalytic amount of either sodium hydroxide or p-toluenesulfonic acid.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline.

Quantitative Data

The yields of the Friedländer synthesis are generally good, but are highly dependent on the specific substrates and catalysts used.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalystProduct
2-AminobenzaldehydeAcetophenoneNaOH2-Phenylquinoline
2-AminoacetophenoneCyclohexanonep-TsOH1,2,3,4-Tetrahydroacridine

Other Notable Historical Syntheses

Gould-Jacobs Reaction (1939)

This method is particularly useful for the synthesis of 4-hydroxyquinoline derivatives. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[8]

Camps Quinoline Synthesis (1899)

The Camps cyclization transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide ion.[9] The relative proportions of the products depend on the reaction conditions and the structure of the starting material.[9]

Pfitzinger Reaction (1886)

This reaction produces substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[10]

Niementowski Quinoline Synthesis (1894)

This method involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[11] High reaction temperatures are often required.[11]

References

biological activities of chloroquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Chloroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquinoline analogs, derivatives of the quinoline heterocyclic ring system, have long been a cornerstone in the treatment of malaria.[1][2] However, their therapeutic potential extends far beyond parasitic infections, with a growing body of evidence demonstrating significant anticancer, antiviral, and antibacterial activities.[3][4] This technical guide provides a comprehensive overview of the diverse , focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

The core 7-chloroquinoline scaffold is a versatile pharmacophore that has been extensively modified to enhance efficacy, overcome resistance, and broaden its therapeutic applications.[5][6] These modifications often involve alterations to the side chain at the 4-position of the quinoline ring, which can significantly impact the compound's physicochemical properties and biological targets.[7] This guide will delve into the structure-activity relationships that govern the multifaceted biological effects of these compounds.

Antimalarial Activity

The primary and most well-established biological activity of chloroquinoline analogs is their potent antiplasmodial effect.[5] Chloroquine (CQ) and its analogs are effective against the erythrocytic stages of Plasmodium species.[8]

Mechanism of Action

The principal antimalarial mechanism of chloroquinoline analogs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5][9] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[9][10]

Chloroquinoline analogs, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[11] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme.[9] The resulting accumulation of free heme leads to oxidative stress and parasite death.[5]

dot

Caption: Inhibition of hemozoin formation by chloroquinoline analogs.

Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of various chloroquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Compound/AnalogP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)46 ± 4[8]
ChloroquineK1 (CQR)>10000[8]
ChloroquineDd2 (CQR)-[12]
Amodiaquine Analog[8]K1 (CQR)8[5]
Amodiaquine Analog[8]W2 (CQR)2.2[5]
Ferroquine--
Piperaquine--
DAQ3D7 (CQS)46 ± 4[8]
DAQK1 (CQR)405 ± 32[8]
CEQ3D7 (CQS)126 ± 18[8]
CEQK1 (CQR)260 ± 35[8]
PCQ3D7 (CQS)88 ± 10[8]
PCQK1 (CQR)280 ± 21[8]
Hybrid[4]-Active against liver and blood stages[5]
N-cinnamoylated CQ analog[13]W2 (CQR) & 3D7 (CQS)Potent activity[5]
CQ analog[14]W2 (CQR)Excellent activity[5]

Anticancer Activity

Chloroquinoline analogs have emerged as promising agents in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[4][15][16][17] Their anticancer activity is often attributed to the induction of apoptosis and inhibition of autophagy.[8][18]

Mechanism of Action: Autophagy Inhibition

Autophagy is a cellular recycling process that can promote cancer cell survival under stress.[19] Chloroquine and its analogs are lysosomotropic agents that accumulate in lysosomes, increasing the lysosomal pH.[11][12] This disruption of lysosomal function inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[8][12] The blockage of autophagic flux leads to the accumulation of autophagosomes and can trigger apoptotic cell death in cancer cells.[8][18]

Autophagy_Inhibition

Caption: Antiviral mechanisms of chloroquinoline analogs.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected chloroquinoline analogs.

Compound/AnalogVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12[20][21]
HydroxychloroquineCoronaviruses-0.12-12[20][21]
AmodiaquineCoronaviruses-Potent activity[20][21]
FerroquineCoronaviruses-Potent activity[20][21]
MefloquineCoronaviruses-Potent activity[20][21]

Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of novel chloroquinoline analogs as antimicrobial agents against various bacterial and fungal strains. [16][22][23]

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of newly synthesized chloroquinoline analogs, measured as the zone of inhibition.

Compound/AnalogBacterial/Fungal StrainZone of Inhibition (mm)Reference
CS1Pseudomonas aeruginosa30.3 ± 0.15[16]
CS1Staphylococcus aureus21.5[16]
CS8Staphylococcus aureus15.6[16]
CS1Escherichia coli24.1[16]
CS1Candida albicans19.2[16]
CS2Candida parapsilosis13.5[16]
Compound 6Escherichia coli11.00 ± 0.04[14][22]
Compound 8Escherichia coli12.00 ± 0.00[14][22]
Compound 5Staphylococcus aureus11.00 ± 0.03[14][22]
Compound 5Pseudomonas aeruginosa11.00 ± 0.03[14][22]
Compound 7Streptococcus pyogenes11.00 ± 0.02[14][22]

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the .

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chloroquinoline analog for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [4][13] dot

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for adherence Seed_Cells->Incubate_Adherence Add_Compound Add chloroquinoline analog (various concentrations) Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antiplasmodial Activity: SYBR Green I-based Assay

This fluorescence-based assay is a common method for determining the antiplasmodial activity of compounds.

  • Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of P. falciparum-infected erythrocytes, the fluorescence intensity is proportional to the amount of parasite DNA, and thus the parasite growth.

  • Procedure:

    • Prepare 96-well plates with serial dilutions of the chloroquinoline analogs.

    • Add synchronized, ring-stage P. falciparum-infected erythrocytes to each well.

    • Incubate the plates for 72 hours under appropriate culture conditions.

    • Add a lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark to allow for cell lysis and dye intercalation.

    • Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the IC50 value, representing the concentration that inhibits parasite growth by 50%. [12]

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

  • Principle: The assay measures the reduction in the amount of β-hematin formed from a heme solution in the presence of an inhibitor.

  • Procedure:

    • Prepare a solution of hemin (the precursor of heme) in a suitable solvent.

    • Add the chloroquinoline analog at various concentrations.

    • Induce β-hematin formation by adjusting the pH and temperature.

    • After incubation, pellet the β-hematin by centrifugation.

    • Quantify the remaining heme in the supernatant or the amount of β-hematin formed using colorimetric or other detection methods. [24][25]

In Vivo Antimalarial Efficacy in Murine Models

The Peters' 4-day suppressive test is a standard in vivo model to evaluate the efficacy of antimalarial compounds.

  • Principle: The assay measures the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Procedure:

    • Infect mice with P. berghei.

    • Administer the chloroquinoline analog orally or via another route for four consecutive days, starting on the day of infection.

    • On day 4 post-infection, collect blood samples and determine the percentage of parasitemia by microscopic examination of Giemsa-stained blood smears.

    • Compare the parasitemia in the treated groups to that in an untreated control group to determine the percentage of suppression.

Conclusion

Chloroquinoline analogs represent a versatile and enduring class of compounds with a broad spectrum of biological activities. While their role in antimalarial therapy is well-established, their potential as anticancer, antiviral, and antibacterial agents is a rapidly evolving field of research. This technical guide provides a foundational understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. For researchers and drug development professionals, the continued exploration of the structure-activity relationships of chloroquinoline analogs holds significant promise for the development of novel and effective therapies for a range of diseases.

References

6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a heterocyclic aromatic compound that has emerged as a versatile and highly valued building block in the field of medicinal chemistry.[1][2] Its rigid quinoline scaffold, substituted with a chlorine atom at the 6-position, provides a unique combination of physicochemical properties that make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[3] The presence of the chlorine atom significantly influences the molecule's reactivity and biological activity, often enhancing binding affinity through halogen bonding and improving pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of this compound's applications in drug discovery, detailing its synthesis, key reactions, and its role in the development of novel therapeutic agents.

Physicochemical Properties

PropertyValueReference
CAS Number 612-57-7[1]
Molecular Formula C9H6ClN[1]
Molecular Weight 163.60 g/mol
Appearance Light yellow to brown crystalline solid[1][5]
Melting Point 41-43 °C[5]
Boiling Point 126-127 °C at 10 mmHg[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1][2][5]

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various methods. A common and effective approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, 4-chloroaniline is used as the starting material.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • Glycerol

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Concentrated Sulfuric Acid (H2SO4)

  • Iron(II) sulfate (FeSO4) (oxidizing agent)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of glycerol (1 g, 1 equivalent), 4-chloroaniline (0.58 g, 0.5 equivalents), and water (2.5 mL) is prepared in a 50 mL stainless steel autoclave.[5][6]

  • A catalyst, such as W-KIT-6 (100 mg), can be added to the mixture.[5][6]

  • The autoclave is sealed and heated to 200 °C with stirring for 3 hours.[5][6]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion, the autoclave is cooled to room temperature, and the catalyst is removed by filtration.[5][6]

  • Ethyl acetate (10 mL) and water (5 mL) are added to the reaction mixture and stirred.[5][6]

  • The organic layer is separated and dried over anhydrous Na2SO4.[5][6]

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield this compound.[5][6]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a wide range of therapeutic agents, demonstrating significant activity against various diseases.

Antimalarial Activity

The quinoline ring system is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example.[7] this compound derivatives have been extensively investigated as potent antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum.[8][9]

Studies on 2-arylvinylquinolines have revealed key structural features that influence their antiplasmodial activity. The presence of a chlorine atom at the C6 position of the quinoline ring generally leads to enhanced potency compared to other substituents like hydrogen, methoxy, or fluorine.[8]

CompoundR² SubstituentEC50 (nM) against Dd2 strainReference
22 H41.2 ± 5.3[8]
24 4-CF310.9 ± 1.9[8]
29 4-F4.8 ± 2.0[8]
31 2,4-diF5.9 ± 1.4[8]
32 (R¹ = H) H80.7 ± 22.4[8]

EC50 values represent the concentration required to inhibit 50% of parasite growth.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of kinase signaling pathways and the induction of apoptosis.[3][11]

The quinoline core can act as an ATP mimetic, binding to the ATP-binding site of various kinases.[3] This makes this compound a valuable scaffold for developing kinase inhibitors that target dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[3]

Note: Quinazolines are closely related scaffolds to quinolines and provide relevant data.

CompoundCell LineIC50 (μM)Reference
5a MGC-803 (gastric cancer)2.5[11]
5a Bcap-37 (breast cancer)4.8[11]
5f MGC-803 (gastric cancer)3.1[11]
5f Bcap-37 (breast cancer)5.2[11]

IC50 values represent the concentration required to inhibit 50% of cell growth.

This protocol is used to assess the cytotoxic effects of synthesized compounds against various cancer cell lines.[3][12]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3)[3][11]

  • Appropriate culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., penicillin, streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the desired human cancer cell lines in the appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3][12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.[12]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties, making them valuable for the development of new antibiotics.[2][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[12]

Neurodegenerative Diseases

Recent research has explored the potential of chloroquine and its analogs in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[14][15][16] These investigations focus on the modulation of autophagy and neuroinflammation.[15]

Conclusion

This compound is undeniably a privileged scaffold in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial, anticancer, antimicrobial, and neuroprotective effects. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic core. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting and impactful area of medicinal chemistry.

References

Spectroscopic Profile of 6-Chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. Its structure, consisting of a quinoline ring system substituted with a chlorine atom at the 6-position, makes it a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.85ddH-2
8.35dH-4
8.05dH-8
7.85dH-5
7.65ddH-7
7.45ddH-3

Solvent: CDCl₃. Instrument: Bruker AC-300.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
150.5C-2
148.0C-8a
136.0C-4
132.0C-6
130.5C-8
128.5C-5
128.0C-4a
126.5C-7
121.5C-3

Solvent: Not specified. Source: Wiley-VCH GmbH.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H stretch
1600StrongC=C aromatic ring stretch
1490StrongC=C aromatic ring stretch
1100StrongC-Cl stretch
830StrongC-H out-of-plane bend

Technique: Melt (Liquid).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular ion)
16533[M+2]⁺ (Isotope peak due to ³⁷Cl)
12850[M-Cl]⁺

Ionization Method: Electron Ionization (EI).[1][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • To ensure homogeneity, gently vortex or sonicate the mixture until the solid is fully dissolved.

  • Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For the less sensitive ¹³C nucleus, a longer acquisition time may be necessary.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, apply a drop of the prepared solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • If the resulting film is too thin (weak absorption), add another drop of the solution and let it dry. If it is too thick (peaks are off-scale), clean the plate and prepare a more dilute solution.

Instrumental Parameters:

  • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty instrument.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks on the resulting spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically through a direct insertion probe or via a gas chromatograph (GC-MS).

  • If using a direct insertion probe, the sample is heated in the vacuum of the ion source to promote vaporization.

  • The gaseous molecules are then bombarded with a high-energy beam of electrons (typically 70 eV).

  • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

  • The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field.

  • The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • A detector at the end of the analyzer records the abundance of ions at each m/z value.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Sample_Prep_MS MS Sample (for Vaporization) Sample->Sample_Prep_MS Sample_Prep_NMR NMR Sample (in Deuterated Solvent) Dissolution->Sample_Prep_NMR Sample_Prep_IR IR Sample (Thin Film/Pellet) Dissolution->Sample_Prep_IR NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep_NMR->NMR IR IR Spectroscopy Sample_Prep_IR->IR MS Mass Spectrometry Sample_Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret_NMR ¹H & ¹³C Chemical Shifts, Coupling, Integration Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight & Fragmentation Pattern Process_MS->Interpret_MS Structure_Elucidation Structural Confirmation of This compound Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Interpret_MS->Structure_Elucidation

General workflow for spectroscopic analysis of this compound.

References

The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of 6-chloroquinoline and its derivatives in cancer research. This document elucidates the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.

Introduction: The Quinoline Scaffold in Cancer Therapy

Quinoline and its derivatives have long been recognized for their broad pharmacological activities.[1] The incorporation of a chlorine atom at the 6th position of the quinoline ring has been shown to enhance the anticancer properties of these compounds, leading to the development of a new generation of potential therapeutic agents.[1][2] These molecules have demonstrated significant efficacy in preclinical studies, primarily through the targeted inhibition of critical signaling pathways involved in tumor progression and survival.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Research has consistently pointed towards the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of this compound derivatives.[1][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases within this cascade, this compound compounds can effectively halt tumor cell progression.[3]

Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest , preventing the uncontrolled division of cancer cells.[4] Molecular docking studies have suggested that the this compound scaffold can fit into the ATP-binding pocket of kinases like PI3K, acting as a competitive inhibitor.[5][6][7]

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound Derivative This compound Derivative This compound Derivative->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits S6K p70S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4E-BP1->Cell_Growth

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Quantitative Data Summary: In Vitro Efficacy

The anti-proliferative activity of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for representative this compound derivatives against various human cancer cell lines.

Table 1: IC50 Values of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [1]

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
16 Caco-2Human Epithelial Colorectal Adenocarcinoma37.4
HCT-116Human Colon Carcinoma8.9
18 Caco-2Human Epithelial Colorectal Adenocarcinoma50.9
HCT-116Human Colon Carcinoma3.3
19 Caco-2Human Epithelial Colorectal Adenocarcinoma17.0
HCT-116Human Colon Carcinoma5.3
21 Caco-2Human Epithelial Colorectal Adenocarcinoma18.9
HCT-116Human Colon Carcinoma4.9

Table 2: IC50 Values of Other Chloroquinoline Derivatives [5][8]

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
Compound 2 A549-RawLung Cancer44.34
LovoColorectal Cancer28.82
Compound 7 HeLaCervical Cancer< 30.92
Compound 17 HeLaCervical Cancer30.92
Hydrazone I SF-295CNS Cancer0.688 (µg/cm³)
Hydrazone 23 VariousNCI-60 PanelSubmicromolar

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, Caco-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with This compound derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the this compound derivative for a specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis Detection Principle

Apoptosis_Detection cluster_cell Cell States cluster_membrane Plasma Membrane Changes viable Viable Cell (Annexin V- / PI-) early_apoptotic Early Apoptotic Cell (Annexin V+ / PI-) viable->early_apoptotic Apoptosis Induction ps_in Phosphatidylserine (PS) on inner leaflet membrane_intact Intact Membrane late_apoptotic Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) early_apoptotic->late_apoptotic ps_out PS translocated to outer leaflet membrane_compromised Compromised Membrane necrotic Necrotic Cell (Annexin V- / PI+)

Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI signal.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to target the PI3K/Akt/mTOR pathway, induce apoptosis, and cause cell cycle arrest provides a multi-pronged approach to combating cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with target proteins and identifying potential off-target effects.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents and targeted therapies.

The continued exploration of this chemical scaffold holds the potential to deliver novel and effective treatments for a variety of cancers.

References

The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆ClN. It stands as a significant molecule in the landscape of medicinal and synthetic chemistry, primarily recognized as a crucial intermediate in the synthesis of several pharmaceuticals, most notably the antimalarial drug chloroquine. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Historical Context: The Dawn of Quinoline Synthesis

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of synthetic methods in the late 19th century that opened the door for the creation of a vast array of quinoline derivatives. These foundational reactions provided the chemical toolkit necessary for the eventual synthesis of substituted quinolines like the 6-chloro variant.

Several key named reactions laid the groundwork for quinoline synthesis:[2]

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for producing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • The Friedländer Synthesis (1882): Paul Friedländer discovered that 2-aminobenzaldehydes or 2-aminoketones could react with compounds containing a reactive methylene group to form quinolines.[3][4][5]

  • The Combes Synthesis (1888): This method, reported by Combes, utilizes the condensation of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline.[2][6][7]

  • The Gould-Jacobs Reaction (1939): This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation to produce a 4-hydroxyquinoline derivative.[8][9][10]

The strategic importance of this compound surged with the development of synthetic antimalarial drugs in the 1930s and 1940s. The synthesis of chloroquine, a potent antimalarial, relies on the availability of this compound as a key building block, solidifying its place in the history of medicinal chemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₆ClN[6][11]
Molecular Weight 163.60 g/mol [6]
CAS Number 612-57-7[12]
Appearance White to light yellow or beige to brown crystalline solid or powder to lump[6][11]
Melting Point 41-43 °C[12]
Boiling Point 126-127 °C at 10 mmHg[12]
Water Solubility Insoluble[6][12]
¹H NMR (CDCl₃) See detailed spectral data resources.[13][14]
¹³C NMR (CDCl₃) See detailed spectral data resources.[13]
IR Spectrum See detailed spectral data resources.[13][15]
Mass Spectrum (EI) m/z 163 (M+), 128[13]

Key Historical Synthetic Protocols

The following sections provide detailed experimental protocols for the major historical syntheses that can be employed to prepare this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Skraup Synthesis of this compound

This method adapts the classical Skraup reaction using p-chloroaniline as the starting material.

Reaction:

p-Chloroaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a large, suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to p-chloroaniline with cooling to manage the initial exotherm.

  • Addition of Reagents: To the cooled mixture, add glycerol and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Ferrous sulfate can be added as a moderator for the reaction.

  • Heating: Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. Be prepared to remove the heat source and cool the flask if the reaction becomes too rapid. Once the initial exotherm subsides, continue heating to ensure the completion of the reaction.

  • Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline.

  • Isolation and Purification: The crude this compound often separates as an oil or solid. It can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether). The extracted product is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Combes Synthesis of a Substituted this compound

The Combes synthesis can be used to produce substituted 6-chloroquinolines by reacting p-chloroaniline with a β-diketone.

Reaction:

p-Chloroaniline + β-Diketone --(Acid Catalyst)--> Substituted this compound

Experimental Protocol:

  • Condensation: In a round-bottom flask, dissolve p-chloroaniline and the desired β-diketone (e.g., acetylacetone to yield 6-chloro-2,4-dimethylquinoline) in a suitable solvent such as ethanol or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Friedländer Synthesis of a Substituted this compound

The Friedländer synthesis provides a route to substituted 6-chloroquinolines from a 2-amino-5-chlorobenzaldehyde or a 2-amino-5-chloroketone.

Reaction:

2-Amino-5-chlorobenzaldehyde + Ketone --(Acid or Base Catalyst)--> Substituted this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 2-amino-5-chlorobenzaldehyde (or a corresponding ketone) and the ketone possessing an α-methylene group in a suitable solvent (e.g., ethanol for base catalysis or a non-polar solvent for acid catalysis).

  • Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

  • Heating: Heat the reaction mixture to reflux, monitoring its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.

  • Isolation and Purification: The crude product is dried and can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations of Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized reaction mechanisms for the historical synthesis of this compound and its pivotal role in the synthesis of chloroquine.

Skraup Synthesis of this compound

Skraup_Synthesis Skraup Synthesis of this compound cluster_reagents Reactants p_chloroaniline p-Chloroaniline michael_adduct Michael Adduct p_chloroaniline->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O (H₂SO₄) acrolein->michael_adduct Michael Addition dihydroquinoline Dihydro-6-chloroquinoline michael_adduct->dihydroquinoline Cyclization -H₂O chloroquinoline This compound dihydroquinoline->chloroquinoline Oxidation

Caption: Generalized mechanism of the Skraup synthesis to produce this compound.

Combes Synthesis of a Substituted this compound

Combes_Synthesis Combes Synthesis of a Substituted this compound cluster_reagents Reactants p_chloroaniline p-Chloroaniline enamine Enamine Intermediate p_chloroaniline->enamine Condensation -H₂O beta_diketone β-Diketone beta_diketone->enamine Condensation -H₂O quinoline Substituted This compound enamine->quinoline Acid-catalyzed Cyclization -H₂O

Caption: Generalized mechanism of the Combes synthesis for a substituted this compound.

Friedländer Synthesis of a Substituted this compound

Friedlander_Synthesis Friedländer Synthesis of a Substituted this compound cluster_reagents Reactants amino_ketone 2-Amino-5-chloro- benzaldehyde/ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct Aldol Condensation ketone Ketone with α-methylene ketone->aldol_adduct Aldol Condensation enone α,β-Unsaturated Intermediate aldol_adduct->enone -H₂O quinoline Substituted This compound enone->quinoline Cyclization -H₂O

Caption: Generalized mechanism of the Friedländer synthesis for a substituted this compound.

Role of this compound in Chloroquine Synthesis

Chloroquine_Synthesis Synthesis of Chloroquine from this compound chloroquinoline This compound intermediate1 6-Chloro-4-hydroxyquinoline chloroquinoline->intermediate1 Gould-Jacobs or similar reaction intermediate2 4,6-Dichloroquinoline intermediate1->intermediate2 Chlorination (e.g., POCl₃) chloroquine_final Chloroquine intermediate2->chloroquine_final Condensation side_chain Novaldiamine (4-amino-1-diethylaminopentane) side_chain->chloroquine_final Condensation

Caption: Key steps in the synthesis of Chloroquine, highlighting the role of this compound.

Conclusion

This compound, while a seemingly simple molecule, holds a significant place in the history of organic and medicinal chemistry. Its discovery and utility are a direct consequence of the pioneering synthetic methods for quinolines developed in the late 19th century. As a key precursor to the life-saving antimalarial drug chloroquine, this compound exemplifies the critical role of fundamental synthetic chemistry in the advancement of medicine and public health. This guide has provided a comprehensive overview of its historical context, key properties, and the foundational synthetic protocols that have enabled its production and application, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-chloroquinoline, a key heterocyclic intermediate in the development of pharmaceuticals, particularly antimalarial drugs.[1] The primary method detailed is a modified Skraup synthesis, a classic and effective reaction for creating the quinoline scaffold. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering detailed methodologies, quantitative data, and safety precautions.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials.[2][3] this compound (CAS No: 612-57-7), a yellow crystalline solid, is a particularly important building block for the synthesis of numerous pharmaceuticals, including antimalarials (like chloroquine), antibacterials, and anticancer agents.[1][2] Its utility stems from the reactivity of the quinoline ring system and the influence of the chloro-substituent on its chemical properties.

Several classical methods exist for the synthesis of the quinoline core, including the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis.[2][4][5] The Skraup synthesis, first reported in 1880, is a robust method that constructs the quinoline ring by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7] This protocol details a laboratory-scale synthesis of this compound starting from 4-chloroaniline via this well-established method.

Synthesis of this compound via Skraup Reaction

Principle

The Skraup synthesis proceeds in three main stages. First, concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. Second, the aromatic amine (4-chloroaniline) undergoes a Michael-type conjugate addition to the acrolein. Finally, the resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration and oxidation to yield the aromatic this compound ring system.[7] An oxidizing agent, such as nitrobenzene or arsenic acid, is required for the final aromatization step.[6] The reaction is known to be highly exothermic and requires careful temperature control.[6]

Experimental Protocol

This section provides a detailed procedure for the synthesis, work-up, and purification of this compound.

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Chloroaniline106-47-8C₆H₆ClN127.57
Glycerol (Glycerine)56-81-5C₃H₈O₃92.09
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08
Nitrobenzene98-95-3C₆H₅NO₂123.11
Ferrous Sulfate (FeSO₄)7720-78-7FeSO₄151.91
Sodium Hydroxide1310-73-2NaOH40.00
Dichloromethane75-09-2CH₂Cl₂84.93
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Hexane110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel

  • Steam distillation apparatus (optional, for purification)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 4-chloroaniline (0.5 mol, 63.8 g) and nitrobenzene (0.2 mol, 24.6 g). Add a small amount of ferrous sulfate (approx. 2 g) to moderate the reaction.[6]

  • Addition of Reagents: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (1.5 mol, 81.5 mL) to the flask. The mixture will become hot.

  • Glycerol Addition: Once the sulfuric acid is added, begin adding glycerol (1.2 mol, 110.5 g) dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 120-130°C. The reaction is highly exothermic; use an ice-water bath to cool the flask if the temperature rises too quickly.

  • Reaction: After the glycerol addition is complete, heat the mixture to 140-150°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the dark, viscous mixture into a large beaker containing 2 L of cold water while stirring vigorously.

  • Removal of Oxidant: If nitrobenzene was used as the oxidizing agent, it can be removed by steam distillation.

  • Basification and Extraction: Make the aqueous solution strongly alkaline (pH > 10) by slowly adding a 30% sodium hydroxide solution. This will precipitate the crude this compound as a dark oil or solid. Cool the mixture and extract the product with dichloromethane (3 x 200 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[8][9]

Quantitative Data Summary
ParameterValueNotes
Reactants
4-Chloroaniline0.5 mol (63.8 g)Limiting Reagent
Glycerol1.2 mol (110.5 g)Excess
Sulfuric Acid (conc.)1.5 mol (81.5 mL)Dehydrating agent & Catalyst
Nitrobenzene0.2 mol (24.6 g)Oxidizing Agent
Reaction Conditions
Temperature140-150 °CCareful control is critical.
Time3-4 hoursMonitor by TLC.
Product
This compoundC₉H₆ClNM.W. 163.61 g/mol
Theoretical Yield81.8 gBased on 4-chloroaniline.
Expected Yield60-70%Yields can vary based on conditions.
AppearanceLight yellow to brown crystals.[1][9]
Melting Point41-43 °C.[9]
Boiling Point126-127 °C / 10 mmHg.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis protocol.

G Workflow for this compound Synthesis A 1. Reagent Mixing (4-Chloroaniline, Nitrobenzene, H₂SO₄) B 2. Glycerol Addition (Dropwise, <130°C) A->B Exothermic C 3. Reaction (140-150°C, 3-4h) B->C Heating D 4. Quenching (Pour into H₂O) C->D Cooling E 5. Neutralization (Add NaOH) D->E F 6. Extraction (Dichloromethane) E->F G 7. Drying & Evaporation (Na₂SO₄, Rotovap) F->G H 8. Purification (Distillation or Chromatography) G->H I Final Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • General: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Exothermic Reaction: The Skraup reaction is notoriously vigorous and can become uncontrollable if the temperature is not carefully managed, especially during the addition of glycerol.[6] Have an ice bath ready for emergency cooling.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.

  • Toxic Chemicals: 4-chloroaniline and nitrobenzene are toxic and suspected carcinogens. Avoid inhalation and skin contact. This compound may cause skin and eye irritation.[1]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

This document is intended for research and development purposes only. All procedures should be evaluated for safety and scalability by qualified personnel before implementation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 6-chloroquinoline with various arylboronic acids. The resulting 6-arylquinoline scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including potential as anticancer agents through mechanisms such as tubulin polymerization inhibition and modulation of P-glycoprotein (P-gp) activity.

Applications in Drug Discovery

Quinolines substituted at the 6-position with aryl groups have emerged as a promising class of compounds in medicinal chemistry.[1] The ability to readily diversify the aryl substituent via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Key Biological Activities of 6-Arylquinolines:

  • Anticancer Agents: Several 6-arylquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][3] One of the key mechanisms of action is the inhibition of tubulin polymerization, a critical process in cell division.[4][5][6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • P-glycoprotein (P-gp) Inhibitors: P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.[7][8][9][10] Certain 6-arylquinoline derivatives have been identified as inhibitors of P-gp, offering a potential strategy to overcome MDR and enhance the efficacy of existing anticancer drugs.[11][12]

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors.[3] Functionalization at the 6-position can influence the binding affinity and selectivity for specific kinases, which are often dysregulated in cancer and other diseases.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Due to a lack of extensive reported data specifically for this compound, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous chloro-heterocycles and a 2-chloro-6-nitroquinoline. These examples provide a strong starting point for reaction optimization with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-6-nitroquinoline6-Methyl-3-pyridinylboronic acidPdCl₂(PPh₃)₂ (10)-Na₂CO₃MeCN/H₂O140 (MW)-"Reasonable"[9]
22,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90877[13]
32,6-Dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875[13]
49-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene100-95[14]
59-Benzyl-6-chloropurine4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene100-89[14]
63-Chloro-6-methylquinolinePhenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (1M aq.)Benzene5518-20-[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: Heat the reaction in a sealed microwave vial to a temperature between 120-150 °C for a specified time (e.g., 15-60 minutes).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylquinoline product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex R-Pd(II)L2-R' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R-R' (6-Arylquinoline) reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application start Reaction Setup (this compound, Boronic Acid, Catalyst, Base) reaction Suzuki-Miyaura Coupling (Heating or Microwave) start->reaction workup Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 6-Arylquinoline purification->product bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) product->bio_assay sar Structure-Activity Relationship (SAR) Studies bio_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for synthesis and application of 6-arylquinolines.

Signaling_Pathway_Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_pgp P-glycoprotein Efflux Inhibition tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis cell_division Cell Division mitosis->cell_division arylquinoline_tubulin 6-Arylquinoline arylquinoline_tubulin->microtubules Inhibits drug_in Chemotherapeutic Drug (Intracellular) pgp P-glycoprotein (Efflux Pump) drug_in->pgp drug_out Chemotherapeutic Drug (Extracellular) mdr Multidrug Resistance pgp->drug_out ATP-dependent Efflux arylquinoline_pgp 6-Arylquinoline arylquinoline_pgp->pgp Inhibits

Caption: Inhibition of tubulin polymerization and P-glycoprotein efflux by 6-arylquinolines.

References

Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of 6-chloroquinoline derivatives. The Vilsmeier-Haack reaction is a versatile and efficient method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings, such as quinolines. The resulting this compound carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds.

Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species, a chloroiminium ion, then attacks the electron-rich quinoline ring to introduce a formyl group after hydrolysis. The reaction is a powerful tool for the synthesis of functionalized quinolines, which are core structures in many pharmaceutical agents.[1][2]

The primary method for synthesizing formylated 6-chloroquinolines is not the direct formylation of a pre-existing this compound ring, but rather the Vilsmeier-Haack cyclization of an appropriately substituted acetanilide. This approach builds the functionalized quinoline core in a highly regioselective manner.

Quantitative Data Summary

The following tables summarize key quantitative data for the Vilsmeier-Haack synthesis of this compound derivatives, primarily through the cyclization of substituted acetanilides.

Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Cyclization

ParameterRangeOptimal (Reported for related syntheses)Notes
Molar Ratio of POCl₃:Substrate3 - 15 equivalents12 equivalentsA higher excess of POCl₃ often leads to better yields.
Initial Temperature0 - 10°C0 - 5°CFor the formation of the Vilsmeier reagent and its addition to the substrate.
Reaction Temperature70 - 100°C80 - 90°CFor the cyclization and formylation step.
Reaction Time4 - 12 hours4 - 10 hoursMonitor by TLC to determine completion.
Work-up pH6 - 8Neutral (pH 7)Crucial for the precipitation of the final product.

Table 2: Spectroscopic Data for a Representative 6-Substituted-2-chloroquinoline-3-carbaldehyde [2]

Spectral DataValues
IR (KBr) cm⁻¹ 1705 (C=O), 1450-1600 (Aromatic C=C), 2795, 2835 (Aldehyde C-H)
¹H NMR (300 MHz, CDCl₃) δ (ppm) 10.61 (s, 1H, CHO), 8.73 (s, H-4, Ar-H), 8.12 (dd, H-7, Ar-H), 7.83 (d, H-8, Ar-H), 7.21 (s, H-5, Ar-H)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction, starting from a substituted acetanilide.

General Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehyde

Materials:

  • Substituted Acetanilide (e.g., 4-chloroacetanilide) (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled (12 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Acetanilide: To this pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature below 10°C.

  • Reaction: Once the addition of the acetanilide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath or heating mantle to 80-90°C for 4-10 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Visualizations

Reaction Scheme and Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and formylation.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Reaction and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide 4-Chloroacetanilide Intermediate Iminium Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Hydrolysis Hydrolysis Cyclized_Intermediate->Hydrolysis Work-up Product 6-Chloro-2-oxo-quinoline-3-carbaldehyde (after initial cyclization and hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of a this compound derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via the Vilsmeier-Haack reaction.

Experimental_Workflow start Start reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 at 0-5°C) start->reagent_prep addition Substrate Addition (Acetanilide at <10°C) reagent_prep->addition reaction Heating and Reaction (80-90°C, 4-10h) addition->reaction workup Quenching and Neutralization (Ice water, NaHCO3) reaction->workup isolation Filtration and Washing workup->isolation purification Recrystallization (Ethyl Acetate) isolation->purification characterization Product Characterization (NMR, IR, MP) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Vilsmeier-Haack synthesis.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The formyl group at the 3-position and the chloro group at the 6-position of the quinoline ring can be further functionalized to generate a library of compounds for drug discovery. While the specific signaling pathways for this compound carbaldehydes are not extensively detailed, their structural similarity to other quinoline-based drugs suggests potential mechanisms of action.

For instance, some quinoline derivatives have been shown to act as tyrosine kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR pathway.[6] Others exhibit antibacterial activity by inhibiting bacterial DNA gyrase.[4]

Biological_Activity cluster_drug_action Potential Mechanisms of Action cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity Quinoline_Derivative This compound Carbaldehyde Derivative EGFR EGFR Quinoline_Derivative->EGFR Inhibition DNA_Gyrase Bacterial DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibition PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Progression DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-chloroquinoline derivatives and the subsequent evaluation of their antimicrobial properties. The quinoline scaffold is a significant pharmacophore known for its broad range of biological activities, and 6-chloro-substituted derivatives are of particular interest in the development of new antimicrobial agents.[1][2]

Synthesis of this compound Derivatives via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized and effective method for the synthesis of the quinoline ring system.[3][4] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxyquinoline core.[3]

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the initial steps of the Gould-Jacobs reaction to form a key intermediate.

Materials:

  • 4-Chloroaniline

  • Ethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-chloroaniline in a suitable solvent like ethanol. Add an equimolar amount of ethyl ethoxymethylenemalonate (EMME). The reaction is often carried out at reflux for a period of 1-2 hours. The initial reaction involves a nucleophilic attack from the amine on the EMME, followed by the elimination of ethanol to form the condensation product.[3]

  • Cyclization: After the initial condensation, the solvent is removed under reduced pressure. The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the cyclization, the reaction mixture is cooled to room temperature, and the product, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, precipitates. The solid is collected by filtration, washed with a suitable solvent like hexane to remove the diphenyl ether, and can be further purified by recrystallization from ethanol or by column chromatography.[6]

Further Derivatization

The resulting 6-chloro-4-oxo-quinoline intermediate can be further modified. For instance, treatment with phosphoryl chloride (POCl₃) can convert the 4-oxo group to a 4-chloro substituent, providing a reactive site for nucleophilic substitution to introduce a variety of functional groups and generate a library of derivatives for antimicrobial screening.[6]

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.[7][8][9]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Synthesized this compound derivatives

  • 96-well microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Amoxicillin, Fluconazole) as positive controls[11]

  • Sterile saline (0.9%)

  • McFarland turbidity standards (0.5)[8]

  • Multichannel pipette[10]

  • Incubator

Procedure:

  • Inoculum Preparation: From an overnight culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Microtiter Plates: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Create a serial two-fold dilution of the synthesized compounds by adding 100 µL of the stock solution to the first well and then transferring 100 µL to the subsequent wells. The concentration range should be chosen to capture the expected MIC value.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial suspension.[10] This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: Wells containing a standard antimicrobial agent to validate the assay.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7][8] This can be determined by visual inspection or with the aid of a microplate reader. The use of a growth indicator dye, such as resazurin, can facilitate the reading of the results.[8]

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and structured table to allow for easy comparison of the activity of different derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized this compound Derivatives (µg/mL)

Compound IDR-GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
6CQ-01 -H64128>256128
6CQ-02 -CH₃326425664
6CQ-03 -OCH₃163212832
6CQ-04 -F8166416
Amoxicillin -0.58>256NA
Fluconazole -NANANA2

Note: This table presents hypothetical data for illustrative purposes. Researchers should populate it with their own experimental findings. NA = Not Applicable.

Visualizations

Synthesis and Derivatization Workflow

cluster_synthesis Gould-Jacobs Synthesis cluster_derivatization Derivatization start_node 4-Chloroaniline + Ethyl Ethoxymethylenemalonate node_condense Condensation start_node->node_condense Reflux process_node_style process_node_style intermediate_node_style intermediate_node_style final_node_style final_node_style node_cyclize Thermal Cyclization node_condense->node_cyclize High Temp. node_intermediate 6-Chloro-4-oxo-quinoline Intermediate node_cyclize->node_intermediate node_chlorination Chlorination (e.g., POCl₃) node_intermediate->node_chlorination node_substitution Nucleophilic Substitution (with various amines, etc.) node_chlorination->node_substitution node_library Library of this compound Derivatives node_substitution->node_library

Caption: Workflow for the synthesis of this compound derivatives.

Antimicrobial Testing Workflow

start_node Synthesized this compound Derivatives process_node_style process_node_style data_node_style data_node_style result_node_style result_node_style node_start Synthesized Compounds & Microbial Strains node_prep Prepare Inoculum (0.5 McFarland) node_start->node_prep node_dilute Serial Dilution of Compounds in 96-well Plate node_start->node_dilute node_inoculate Inoculate Plates node_prep->node_inoculate node_dilute->node_inoculate node_incubate Incubate (e.g., 37°C, 18h) node_inoculate->node_incubate node_read Read Results (Visual or Spectrophotometric) node_incubate->node_read node_mic Determine MIC node_read->node_mic node_sar Structure-Activity Relationship (SAR) Analysis node_mic->node_sar

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Potential Mechanism of Action

Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death. While the specific targets for all this compound derivatives must be experimentally confirmed, this represents a primary putative signaling pathway for their antimicrobial activity.[12]

cluster_cell Bacterial Cell compound_node This compound Derivative target_node_style target_node_style process_node_style process_node_style outcome_node_style outcome_node_style node_compound This compound Derivative node_gyrase DNA Gyrase / Topoisomerase IV node_compound->node_gyrase Inhibition node_replication DNA Replication node_gyrase->node_replication Required for node_strand_breaks Double-Strand DNA Breaks node_replication->node_strand_breaks Disruption leads to node_death Bacterial Cell Death node_strand_breaks->node_death

Caption: Putative mechanism of action for quinolone-based antimicrobials.

References

Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] Among its derivatives, 6-chloroquinoline has emerged as a particularly valuable building block for the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, kinases have become one of the most important drug targets in the 21st century.[5][6]

The this compound core serves as an excellent starting point for developing ATP-competitive inhibitors. Its rigid heterocyclic system can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases.[7] The presence of the chlorine atom at the 6-position can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds.[7] Furthermore, the quinoline ring provides multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[2]

These application notes provide a detailed overview of the utility of this compound in synthesizing kinase inhibitors, complete with synthetic protocols, methods for biological evaluation, and a summary of activity data for derived compounds.

Targeted Signaling Pathways

Kinase inhibitors derived from the this compound scaffold often target key signaling pathways implicated in cancer cell growth, proliferation, and survival. Understanding these pathways is critical for elucidating the mechanism of action and therapeutic potential of these compounds. The two most common pathways targeted are the PI3K/Akt/mTOR and the EGFR signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[1] Its hyperactivation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][7] Quinoline-based inhibitors can block the catalytic activity of PI3K, preventing the phosphorylation of downstream effectors and ultimately leading to reduced cancer cell viability.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation and survival.[8][9] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a common driver of tumor growth.[8][10] Small molecule inhibitors can block the kinase activity of EGFR, thereby inhibiting downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Proliferation Proliferation & Survival Nucleus->Proliferation Synthesis_Workflow Start This compound Scaffold Synthesis Chemical Synthesis (e.g., SSynthesisAr, Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structure Confirmation (NMR, Mass Spec) Purification->Characterization Screening Biochemical Assay (e.g., Kinase-Glo®) Characterization->Screening CellAssay Cell-Based Assay (e.g., MTT, Western Blot) Screening->CellAssay Hit Hit Compound Identification CellAssay->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Iterate

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. This procedure allows for the selective functionalization at the 6-position (C-Br bond) while leaving the 2-position (C-Cl bond) intact, enabling further diversification of the quinoline scaffold. The protocols and data presented are adapted from the work of Smith, J. A., et al., published in the Journal of Organic Chemistry in 2008.[1]

Introduction

The quinoline core is a prevalent scaffold in medicinal chemistry and drug discovery. The ability to selectively introduce amine functionalities at specific positions on the quinoline ring is crucial for the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This protocol focuses on the selective amination of the C-Br bond at the 6-position of 6-bromo-2-chloroquinoline over the more reactive C-Cl bond at the 2-position.

Reaction Scheme

G reactant1 6-bromo-2-chloroquinoline product 6-amino-2-chloroquinoline derivative reactant1->product reactant2 Amine (R-NH2) reactant2->product reagents Pd₂(dba)₃ (cat.) BINAP (cat.) NaOtBu reagents->product Toluene, 100 °C G A Reaction Setup (Substrate, Catalyst, Ligand) B Addition of Base (NaOtBu) A->B C Addition of Solvent and Amine (Toluene, R-NH2) B->C D Heating and Stirring (100 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Filtration, Concentration) E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]Ln B->C D Ligand Exchange (R₂NH) C->D E [Ar-Pd(II)-NHR₂]Ln⁺ X⁻ D->E F Deprotonation (Base) E->F G [Ar-Pd(II)-NR₂]Ln F->G H Reductive Elimination G->H I Ar-NR₂ H->I I->A Regenerates Catalyst

References

Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the effective monitoring of chemical reactions involving 6-chloroquinoline using thin-layer chromatography (TLC). This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and research chemicals. Real-time monitoring of reactions involving this scaffold is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This protocol outlines the selection of appropriate solvent systems, sample preparation, TLC development, and visualization techniques. A detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided as a practical example.

Introduction

This compound and its derivatives are fundamental intermediates in the development of therapeutic agents, particularly in the fields of anticancer and antimalarial research. The progress of synthetic transformations involving this compound needs to be carefully monitored to ensure the complete consumption of starting materials and the formation of the desired product. Thin-layer chromatography is a rapid, simple, and cost-effective analytical technique widely used for this purpose.[1] This protocol offers a standardized procedure for TLC analysis of this compound reactions, ensuring reliable and reproducible results.

Materials and Equipment

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining jars

  • Heat gun

  • Standard laboratory glassware

  • Solvents (reagent grade): ethyl acetate, hexanes, dichloromethane, methanol, triethylamine

  • Visualization reagents: potassium permanganate, iodine

Experimental Protocols

Solvent System Selection

The choice of an appropriate solvent system (mobile phase) is critical for achieving good separation of the starting material, product, and any potential byproducts on the TLC plate. The polarity of the solvent system should be adjusted to obtain a retention factor (Rf) value for the compound of interest ideally between 0.3 and 0.7.[2] For reactions involving this compound, which is a relatively non-polar compound, a good starting point is a mixture of hexanes and ethyl acetate.[2]

Table 1: Recommended Solvent Systems for TLC of this compound and Derivatives

Solvent System (v/v)Typical Rf of this compound (Estimated)Typical Rf of a More Polar Product (e.g., 6-phenylquinoline) (Estimated)Notes
20% Ethyl Acetate in Hexanes0.4 - 0.50.3 - 0.4Good starting point for many reactions.
30% Ethyl Acetate in Hexanes0.5 - 0.60.4 - 0.5For slightly more polar products.
50% Ethyl Acetate in Hexanes0.6 - 0.70.5 - 0.6Use if compounds are not moving sufficiently in less polar systems.
5% Methanol in Dichloromethane> 0.80.7 - 0.8For highly polar derivatives.

Note: Rf values are estimates and can vary depending on the specific reaction, TLC plate, and experimental conditions. It is always recommended to run a standard of the starting material alongside the reaction mixture.

For basic quinoline derivatives that may streak on the acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the solvent system can improve the spot shape.[2]

Sample Preparation and Spotting
  • Prepare a dilute solution of the starting this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) to be used as a reference.

  • During the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.

  • Dilute the reaction mixture aliquot with a suitable solvent to an appropriate concentration.

  • On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom.

  • Using a clean capillary tube for each sample, spot the prepared starting material solution, the diluted reaction mixture, and a co-spot (where the starting material and reaction mixture are spotted on top of each other) on the pencil line. Keep the spots small and well-separated.

TLC Plate Development
  • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the pencil line.

  • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization

Since this compound and many of its derivatives are colorless, visualization techniques are required to see the spots.

  • UV Light (254 nm): As an aromatic and conjugated system, this compound is UV-active.[3] View the dried TLC plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[3] Circle the spots with a pencil. This method is non-destructive.

  • Iodine Staining: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain the spots, typically making them appear as brown or yellow-brown.[4] This method is generally non-destructive, but the stains can fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive visualization method useful for compounds that can be oxidized. Prepare a staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate into the solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[4]

Interpretation of Results

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The Rf value is calculated for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A successful reaction will show the starting material spot diminishing over time, while the product spot intensifies. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

Application Example: Monitoring a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. Here, we provide a protocol for the coupling of this compound with phenylboronic acid, monitored by TLC.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress every hour by taking aliquots and running a TLC using 20% ethyl acetate in hexanes as the mobile phase.

  • Upon completion (indicated by the disappearance of the this compound spot), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: TLC Data for Suzuki-Miyaura Coupling of this compound

CompoundSolvent System (v/v)Rf Value (Estimated)Visualization
This compound20% Ethyl Acetate in Hexanes0.45UV (254 nm), Iodine
6-Phenylquinoline (Product)20% Ethyl Acetate in Hexanes0.35UV (254 nm), Iodine

Visualizations

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber develop Develop TLC Plate prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry Plate develop->dry visualize Visualize Spots (UV, Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for TLC monitoring.

Logical Relationship for Solvent System Selection

Solvent_Selection start Start with 20% EtOAc in Hexanes run_tlc Run TLC start->run_tlc check_rf Check Rf of Starting Material run_tlc->check_rf rf_low Rf < 0.3 check_rf->rf_low Too Low rf_high Rf > 0.7 check_rf->rf_high Too High rf_good 0.3 <= Rf <= 0.7 check_rf->rf_good Good increase_polarity Increase % EtOAc or switch to DCM/MeOH rf_low->increase_polarity decrease_polarity Decrease % EtOAc rf_high->decrease_polarity increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: Logic for optimizing the TLC solvent system.

Conclusion

This application note provides a comprehensive and practical guide for monitoring reactions involving this compound by TLC. By following the detailed protocols for solvent selection, sample preparation, development, and visualization, researchers can effectively track the progress of their reactions, leading to improved yields, purity, and overall success in the synthesis of this compound derivatives. The provided example of a Suzuki-Miyaura coupling demonstrates the applicability of this protocol in a common synthetic transformation.

References

Application of 6-Chloroquinoline in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique chemical properties make it an important intermediate in the development of pharmaceuticals and, notably, agrochemicals.[1] In the agricultural sector, derivatives of this compound have demonstrated significant potential as fungicides and insecticides, offering targeted action against pests with minimal environmental impact.[1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, aimed at researchers and professionals in the field of agrochemical development.

The quinoline scaffold, and specifically chlorinated quinolines, have been identified as privileged structures in the discovery of new pesticides.[2][3] The presence of the chlorine atom at the 6-position can enhance the biological activity of the resulting compounds. This has led to the development of several classes of agrochemicals, including quinoline-based fungicides and insecticides.

Key Applications in Agrochemical Synthesis

This compound is a precursor for the synthesis of various agrochemical classes, primarily through the modification of its structure to introduce different pharmacophores. Two prominent examples include:

  • Quinoline-Based Fungicides: Derivatives incorporating hydrazone and perfluoroalkyl moieties have shown potent fungicidal activity against a range of plant pathogens.

  • Quinoline-Based Insecticides: The introduction of pyrazole and other heterocyclic systems onto the this compound scaffold has resulted in compounds with notable insecticidal properties.

This document will focus on the synthesis and application of these two classes of agrochemicals derived from this compound.

Data Presentation: Fungicidal and Insecticidal Activity

The following tables summarize the biological activity of representative agrochemical derivatives synthesized from this compound.

Table 1: Fungicidal Activity of this compound Derivatives

Compound ClassTarget PathogenEC50 (mg/L)Reference
Perfluoropropan-2-yl-based quinolineErysiphe graminis1.48 (for compound 8c)[4]
Chlorinated quinoline with hydrazoneFusarium oxysporumGood activity (qualitative)[2]

Table 2: Insecticidal Activity of this compound Derivatives

Compound ClassTarget PestActivityReference
Chlorinated quinoline with pyrazoleRed Palm Weevil (Rhynchophorus ferrugineus)Moderate activity (qualitative)[2]
Chlorinated quinoline with pyrazineRed Palm Weevil (Rhynchophorus ferrugineus)Moderate activity (qualitative)[2]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final agrochemical compounds are provided below.

Protocol 1: Synthesis of 6-Chloro-4-hydrazino-2-methylquinoline (Intermediate)

This protocol describes the synthesis of a key intermediate used in the preparation of various fungicidal and insecticidal quinoline derivatives.

Reaction Scheme:

Protocol_1 2,6-dichloro-4-methylquinoline 2,6-dichloro-4-methylquinoline Intermediate 6-Chloro-4-hydrazino-2-methylquinoline 2,6-dichloro-4-methylquinoline->Intermediate Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate

Caption: Synthesis of the key intermediate, 6-chloro-4-hydrazino-2-methylquinoline.

Materials:

  • 2,6-dichloro-4-methylquinoline

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-methylquinoline (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-chloro-4-hydrazino-2-methylquinoline.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Fungicidal Quinoline Hydrazones

This protocol details the synthesis of fungicidal hydrazone derivatives from the intermediate prepared in Protocol 1.

Reaction Scheme:

Protocol_2 Intermediate 6-Chloro-4-hydrazino-2-methylquinoline Product Fungicidal Quinoline Hydrazone Intermediate->Product Ethanol, Reflux Aldehyde_Ketone Substituted Aldehyde or Ketone Aldehyde_Ketone->Product

Caption: General synthesis of fungicidal quinoline hydrazones.

Materials:

  • 6-Chloro-4-hydrazino-2-methylquinoline (from Protocol 1)

  • Substituted aromatic or aliphatic aldehyde/ketone (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend 6-chloro-4-hydrazino-2-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinoline hydrazone derivative.

Protocol 3: Synthesis of Insecticidal Quinoline Pyrazoles

This protocol outlines the synthesis of insecticidal pyrazole derivatives from the intermediate prepared in Protocol 1.

Reaction Scheme:

Protocol_3 Intermediate 6-Chloro-4-hydrazino-2-methylquinoline Product Insecticidal Quinoline Pyrazole Intermediate->Product Ethanol, Reflux Diketone 1,3-Diketone (e.g., acetylacetone) Diketone->Product

Caption: Synthesis of insecticidal quinoline pyrazoles.

Materials:

  • 6-Chloro-4-hydrazino-2-methylquinoline (from Protocol 1)

  • 1,3-Diketone (e.g., acetylacetone, 1 equivalent)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 6-chloro-4-hydrazino-2-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add the 1,3-diketone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired quinoline pyrazole derivative.

Protocol 4: Synthesis of Fungicidal Perfluoropropan-2-yl-based Quinoline Derivatives

This protocol is based on the synthesis of highly active fungicides, as reported in the literature.[4]

Logical Workflow:

Protocol_4_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization to Quinolin-4-ol cluster_2 Step 3: Chlorination cluster_3 Step 4: Final Product Synthesis Aniline_Derivative Substituted Aniline Intermediate_A 2-Methyl-4-(perfluoropropan-2-yl)aniline Aniline_Derivative->Intermediate_A Heptafluoroisopropyl_Iodide Heptafluoroisopropyl Iodide Heptafluoroisopropyl_Iodide->Intermediate_A Quinolinol Substituted Quinolin-4-ol Intermediate_A->Quinolinol Chloroquinoline 4-Chloro-6-(perfluoropropan-2-yl)quinoline Quinolinol->Chloroquinoline Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Quinolinol Final_Product Fungicidal Perfluoropropan-2-yl-based Quinoline Chloroquinoline->Final_Product POCl3 POCl3 POCl3->Chloroquinoline Nucleophile Nucleophile (e.g., alcohol, amine) Nucleophile->Final_Product

Caption: Multi-step synthesis of perfluoropropan-2-yl-based quinoline fungicides.

Materials:

  • Substituted aniline (e.g., 2-methylaniline)

  • Heptafluoroisopropyl iodide

  • Sodium dithionite

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid

  • Phosphorus oxychloride (POCl₃)

  • Various nucleophiles (alcohols, amines, etc.)

  • Appropriate solvents (e.g., DMF, toluene)

  • Standard laboratory glassware for multi-step synthesis

Procedure (General Outline):

  • Synthesis of the aniline intermediate: React the substituted aniline with heptafluoroisopropyl iodide in the presence of a reducing agent like sodium dithionite.[4]

  • Cyclization to the quinolin-4-ol: Condense the resulting aniline intermediate with ethyl acetoacetate in the presence of an acid catalyst such as p-toluenesulfonic acid to form the quinolin-4-ol core.[4]

  • Chlorination: Treat the quinolin-4-ol with phosphorus oxychloride to yield the 4-chloroquinoline intermediate.[4]

  • Nucleophilic substitution: React the 4-chloroquinoline intermediate with a variety of nucleophiles (e.g., alcohols, thiols, amines) to introduce diversity and synthesize the final fungicidal compounds.[4]

Note: For specific reaction conditions, stoichiometry, and purification methods for each step, it is imperative to consult the primary literature.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel quinoline-based fungicides and insecticides. The modular nature of the synthetic routes allows for the creation of diverse chemical libraries for screening and optimization of biological activity. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of more effective and environmentally benign crop protection solutions.

References

Application Notes and Protocols for the Click Chemistry Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-chloroquinoline derivatives utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most notably as the core of the antimalarial drug chloroquine.[1] The derivatization of this scaffold using click chemistry offers a robust and efficient method for generating libraries of novel compounds with potential therapeutic applications, including antimalarial, anticancer, and antimicrobial activities.[2][3][4][5]

Introduction

The CuAAC reaction facilitates the [3+2] cycloaddition between an azide and a terminal alkyne, yielding a stable 1,2,3-triazole linkage.[6][7] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for drug discovery and development.[6][8] These protocols will detail the synthesis of the key precursors, 4-azido-7-chloroquinoline and various alkyne partners, followed by the CuAAC reaction to generate the final 7-chloroquinoline-triazole hybrids. The use of ultrasound irradiation to accelerate the reaction will also be discussed.[3][4][5]

Core Synthesis Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the azide and alkyne precursors, followed by their copper-catalyzed cycloaddition.

G cluster_0 Precursor Synthesis cluster_1 Click Reaction (CuAAC) 4,7-dichloroquinoline 4,7-dichloroquinoline 4-azido-7-chloroquinoline 4-azido-7-chloroquinoline 4,7-dichloroquinoline->4-azido-7-chloroquinoline DMF NaN3 NaN3 NaN3->4-azido-7-chloroquinoline Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-azido-7-chloroquinoline->Click_Reaction Terminal Alkyne Synthesis Synthesis of Terminal Alkynes Terminal Alkyne Synthesis->Click_Reaction Various Starting Materials Various Starting Materials Various Starting Materials->Terminal Alkyne Synthesis Purification Purification Click_Reaction->Purification e.g., Column Chromatography 7-chloroquinoline-triazole derivative 7-chloroquinoline-triazole derivative Purification->7-chloroquinoline-triazole derivative Characterization Characterization Purification->Characterization NMR, MS, IR

Caption: General workflow for the synthesis of 7-chloroquinoline derivatives via click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 4-azido-7-chloroquinoline

This protocol outlines the synthesis of the key azide intermediate from 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction flask

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-azido-7-chloroquinoline.[9][10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the click reaction between 4-azido-7-chloroquinoline and a terminal alkyne.

Materials:

  • 4-azido-7-chloroquinoline

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/water, ethanol/water)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • In a reaction flask, dissolve 4-azido-7-chloroquinoline and the desired terminal alkyne in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • To this solution, add an aqueous solution of copper(II) sulfate pentahydrate.

  • Add an aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.[7][11]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates directly from the reaction mixture.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Ultrasound-Assisted CuAAC Synthesis

Ultrasound irradiation can be employed to accelerate the reaction rate and potentially improve yields.[3][4][5]

Materials:

  • Same as Protocol 2

  • Ultrasonic bath

Procedure:

  • Combine the reactants and catalysts in a reaction vessel as described in Protocol 2.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., up to 90°C) for a shorter reaction time (e.g., 30-40 minutes).[1]

  • Work-up and purification are performed as described in Protocol 2.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of 7-chloroquinoline derivatives prepared via click chemistry.

Table 1: Reaction Yields for the Synthesis of 7-Chloroquinoline-Triazole Derivatives

CompoundAlkyne PartnerReaction ConditionsYield (%)Reference
1 PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT85[12]
2 Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT89[12]
3 1-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT78[12]
4 N/AUltrasound, Ethanol, 90°C, 30 min83[3]

Table 2: In Vitro Biological Activity of Selected 7-Chloroquinoline-Triazole Derivatives

CompoundCell LineActivityIC₅₀ (µM)Reference
9a A549 (Lung Cancer)Anticancer-[2]
2 P. falciparumAntimalarial< 50[3][4][5]
3 P. falciparumAntimalarial< 50[3][4][5]
4 P. falciparumAntimalarial< 50[3][4][5]
6 P. falciparumAntimalarial< 50[3][4][5]
8 P. falciparumAntimalarial< 50[3][4][5]
9 P. falciparumAntimalarial< 50[3][4][5]
3 MCF-7 (Breast Cancer)Anticancer-[3][4][5]
9 MCF-7 (Breast Cancer)Anticancer-[3][4][5]
3 HCT-116 (Colon Cancer)Anticancer23.39[3]
9 HCT-116 (Colon Cancer)Anticancer21.41[3]
9 Hela (Cervical Cancer)Anticancer21.41[3]

Signaling Pathways and Logical Relationships

The development of novel therapeutic agents often involves understanding their mechanism of action. While the precise signaling pathways for all synthesized 7-chloroquinoline derivatives are not fully elucidated, their structural similarity to chloroquine suggests potential interference with pathways relevant to malaria parasite survival and cancer cell proliferation.

G 7-CQ_Derivative 7-Chloroquinoline-Triazole Derivative Target_Cell Target Cell (e.g., P. falciparum, Cancer Cell) 7-CQ_Derivative->Target_Cell Biological_Process Key Biological Process (e.g., Heme Detoxification, Autophagy, Cell Cycle Progression) 7-CQ_Derivative->Biological_Process Inhibition Target_Cell->Biological_Process Cell_Death Cell Death / Inhibition of Proliferation Biological_Process->Cell_Death Disruption leads to

Caption: Postulated mechanism of action for 7-chloroquinoline derivatives.

Conclusion

The click chemistry approach, particularly the CuAAC reaction, provides a powerful platform for the synthesis of diverse 7-chloroquinoline derivatives. The protocols outlined in these application notes are robust and can be adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The promising biological activities reported for these compounds underscore the potential of this synthetic strategy in developing novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-chloroquinoline. This guide focuses on common synthetic methods and strategies to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

A1: The most prevalent methods for synthesizing the quinoline scaffold, which can be adapted for this compound, include the Skraup-Doebner-von Miller reaction, the Combes synthesis, the Friedländer synthesis, and the Gould-Jacobs reaction.[1][2] Each method utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern and available precursors.

Q2: How can I improve the overall yield of my this compound synthesis?

A2: Improving the yield is specific to the chosen synthetic route, but general strategies include:

  • Temperature Optimization: Many quinoline syntheses require high temperatures for cyclization. However, excessive heat can lead to degradation. Microwave-assisted heating can often shorten reaction times and improve yields.[3]

  • Catalyst Selection: The choice of acid or base catalyst is critical. For instance, in the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) can be more effective than sulfuric acid alone.[4] For the Doebner-von Miller reaction, the selection of an appropriate Lewis or Brønsted acid is crucial.[5]

  • Control of Reagent Addition: In reactions like the Doebner-von Miller synthesis, slow, controlled addition of the aldehyde component with efficient stirring can significantly enhance yields by minimizing polymerization.[6]

  • Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensuring anhydrous conditions, especially when using strong acids or organometallic reagents, can prevent side reactions and improve the formation of the desired product.

Q3: What are common impurities in this compound synthesis and how can they be removed?

A3: A common impurity is the formation of undesired regioisomers (e.g., 8-chloroquinoline when this compound is the target). Minimizing isomer formation can be achieved by carefully selecting the synthesis method and optimizing reaction conditions. Purification is typically achieved through recrystallization or column chromatography.[7] For specific chloroquinoline derivatives, controlling the pH during the workup is crucial for separating isomers.

Q4: Are there modern, "greener" alternatives to the classic quinoline synthesis reactions?

A4: Yes, several modern approaches aim to improve the environmental footprint of quinoline synthesis. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures can be a greener alternative.[8] The use of ionic liquids as recyclable reaction media and catalysts is another approach that has been successfully applied to the Skraup reaction.[2]

Troubleshooting Guides

Skraup-Doebner-von Miller Reaction

This method involves the reaction of a p-chloroaniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[5][9]

Problem 1: The reaction is too violent and difficult to control.

  • Possible Cause: The Skraup reaction is notoriously exothermic.[6]

  • Suggested Solution:

    • Ensure gradual heating and have efficient cooling available.

    • Add the sulfuric acid and oxidizing agent (e.g., nitrobenzene) portion-wise.

    • The use of a moderator, such as ferrous sulfate, is common practice to control the reaction rate.[10]

Problem 2: Low yield of this compound.

  • Possible Causes:

    • Polymerization of the α,β-unsaturated carbonyl starting material (in the Doebner-von Miller variation).[11]

    • Incomplete reaction.

    • Formation of tar and other side products due to harsh reaction conditions.[12]

  • Suggested Solutions:

    • For the Doebner-von Miller reaction, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization.[11]

    • Ensure the reaction goes to completion by monitoring with TLC.

    • Optimize the temperature and reaction time; prolonged exposure to high temperatures can degrade the product.

Problem 3: Formation of significant amounts of tar.

  • Possible Cause: The highly acidic and oxidizing conditions of the Skraup reaction can lead to extensive side reactions and polymerization.[12]

  • Suggested Solution:

    • Careful control of the reaction temperature is crucial.

    • Ensure efficient stirring to prevent localized overheating.

    • Using a milder oxidizing agent, such as arsenic acid, has been reported to result in a less violent reaction.[10]

Gould-Jacobs Reaction

This reaction involves the condensation of p-chloroaniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline derivative, which can then be further modified.[13]

Problem 1: Low or no yield of the cyclized product.

  • Possible Cause: The thermal intramolecular cyclization is often the rate-limiting step and requires high temperatures.

  • Suggested Solution:

    • Increase the reaction temperature. High-boiling solvents like diphenyl ether are commonly used for conventional heating.[14]

    • Microwave heating to temperatures between 250-300°C can be highly effective, but the reaction time must be optimized to prevent product degradation.[3]

Problem 2: Incomplete hydrolysis and/or decarboxylation.

  • Possible Cause: Insufficiently harsh conditions for the saponification of the ester and subsequent removal of the carboxylic acid group.

  • Suggested Solution:

    • Ensure a sufficiently high concentration of the base (e.g., 10-20% aqueous sodium hydroxide) and adequate heating for complete hydrolysis.

    • Decarboxylation is typically achieved by heating the isolated carboxylic acid intermediate, often in a high-boiling solvent.

Data Presentation: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)AdvantagesDisadvantages
Skraup p-Chloroaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)75[9]Readily available starting materials.Highly exothermic, harsh conditions, tar formation.[6][12]
Doebner-von Miller p-Chloroaniline, α,β-Unsaturated carbonylAcid catalyst (e.g., HCl, Lewis acids)VariesMore versatile than Skraup for substituted quinolines.Prone to polymerization of the carbonyl compound.[11]
Combes p-Chloroaniline, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)VariesGood for 2,4-disubstituted quinolines.[4]Requires specific β-diketone starting materials.
Friedländer 2-Amino-5-chlorobenzaldehyde/ketone, Carbonyl with α-methylene groupAcid or base catalystHigh yields possible[8]Milder conditions possible, good for polysubstituted quinolines.[1]Starting materials can be complex to synthesize.
Gould-Jacobs p-Chloroaniline, Diethyl ethoxymethylenemalonateHigh temperatureVariesAccess to 4-hydroxyquinolines.[13]Requires very high temperatures for cyclization.[3]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from established literature for the synthesis of quinoline and can be modified for this compound using p-chloroaniline.[15]

Materials:

  • p-Chloroaniline

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (catalytic amount)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, carefully mix p-chloroaniline, glycerol, and a catalytic amount of ferrous sulfate.

  • Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain careful temperature control.

  • After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully dilute it with water.

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude this compound.

  • Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or distillation under reduced pressure.[7]

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxy-6-chloroquinoline

This protocol is a generalized procedure based on the Gould-Jacobs reaction.[3][14]

Materials:

  • p-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

Step 1: Condensation

  • Combine p-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate in a reaction vessel.

  • Heat the mixture, with stirring, to facilitate the condensation reaction and removal of ethanol. Monitor the reaction progress by TLC.

Step 2: Thermal Cyclization

  • Add the crude condensation product to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically >250 °C) to induce intramolecular cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude carboxylate in an aqueous solution of sodium hydroxide (10-20%) and heat to reflux to hydrolyze the ester.

  • Cool the solution and acidify with hydrochloric acid to precipitate the 4-hydroxy-6-chloroquinoline-3-carboxylic acid.

  • Collect the carboxylic acid by filtration and dry it.

  • Heat the carboxylic acid (with or without a high-boiling solvent) to induce decarboxylation, yielding 4-hydroxy-6-chloroquinoline.

  • Purify the final product by recrystallization.

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification p_chloroaniline p-Chloroaniline mixing Mixing and Gentle Heating p_chloroaniline->mixing glycerol Glycerol glycerol->mixing h2so4 H₂SO₄ h2so4->mixing oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->mixing exothermic_reaction Exothermic Reaction (Vigorous Stage) mixing->exothermic_reaction Initiation reflux Reflux exothermic_reaction->reflux Completion dilution Dilution with Water reflux->dilution neutralization Neutralization (NaOH) dilution->neutralization steam_distillation Steam Distillation neutralization->steam_distillation extraction Extraction steam_distillation->extraction purification Purification (Chromatography/Distillation) extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Skraup synthesis of this compound.

Gould_Jacobs_Workflow start Start condensation Condensation (p-Chloroaniline + DEEM) start->condensation cyclization Thermal Cyclization (>250°C in Diphenyl Ether) condensation->cyclization Intermediate: Anilinomethylenemalonate hydrolysis Saponification (NaOH, heat) cyclization->hydrolysis Intermediate: Ester acidification Acidification (HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation Intermediate: Carboxylic Acid end_product 4-Hydroxy-6-chloroquinoline decarboxylation->end_product

Caption: Logical workflow of the Gould-Jacobs synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions (e.g., Polymerization, Tarring) low_yield->side_reactions suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) low_yield->suboptimal_conditions product_degradation Product Degradation low_yield->product_degradation monitor_reaction Monitor Reaction (TLC) & Extend Time incomplete_reaction->monitor_reaction optimize_temp Optimize Temperature (e.g., Microwave) side_reactions->optimize_temp control_addition Control Reagent Addition side_reactions->control_addition suboptimal_conditions->optimize_temp catalyst_screening Catalyst Screening suboptimal_conditions->catalyst_screening product_degradation->optimize_temp purification_method Refine Purification product_degradation->purification_method

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

common impurities in 6-Chloroquinoline synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of 6-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound, particularly via the Skraup reaction using 4-chloroaniline and glycerol, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual 4-chloroaniline and glycerol may be present in the crude product.

  • Isomeric Impurities: The formation of regioisomers is a common issue. In the case of starting with 4-chloroaniline, the formation of 8-chloroquinoline is a potential isomeric impurity due to the alternative cyclization pathway.

  • Polymeric/Tarry Byproducts: The Skraup synthesis is known for its vigorous reaction conditions, which can lead to the formation of high molecular weight, tarry substances from the polymerization of intermediates like acrolein.[1]

  • Incomplete Reaction Intermediates: Intermediates from the multi-step reaction, such as the initial Michael adduct, may not have fully cyclized or oxidized.

  • Oxidizing Agent Residues: If an external oxidizing agent like nitrobenzene is used, it or its reduction byproducts may contaminate the final product.

Q2: How can I minimize the formation of tarry byproducts in the Skraup synthesis?

The highly exothermic nature of the Skraup synthesis is a primary cause of tar formation.[1] To mitigate this, the following steps can be taken:

  • Controlled Temperature: Gradually heat the reaction mixture to maintain control over the reaction rate.[2]

  • Use of a Moderator: The presence of ferrous sulfate (FeSO₄) is often used to make the reaction less violent.[2]

  • Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid can be used as an alternative for a less vigorous reaction.[2]

Q3: What are the most effective methods for purifying crude this compound?

The two most prevalent and effective purification techniques are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities and for obtaining a crystalline final product.

  • Column Chromatography is highly effective for separating the desired product from significant quantities of impurities with different polarities, such as isomers and colored byproducts.[3]

Q4: How can I assess the purity of my synthesized this compound?

Several analytical techniques can be employed to determine the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of a reaction or chromatographic separation.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the sample and can be used to resolve and quantify isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help in the identification and quantification of impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Suboptimal Reaction Conditions: The ratio of reactants, acid concentration, or temperature may not be optimal.

  • Product Loss During Work-up: Significant amounts of the product may be lost during extraction or filtration steps.

  • Vigorous Reaction: An uncontrolled, overly vigorous reaction can lead to the formation of a large proportion of tarry byproducts at the expense of the desired product.

Solutions:

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Optimize Reaction Conditions: Experiment with slight variations in temperature and reactant ratios to improve yield.

  • Careful Work-up: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Minimize transfers between flasks to reduce mechanical losses.

  • Control Reaction Rate: Ensure gradual heating and consider the use of a moderator like ferrous sulfate to prevent an overly exothermic reaction.[2]

Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • Multiple spots are observed on a TLC plate of the final product.

  • NMR or mass spectrometry data indicates the presence of unexpected signals or molecular weights.

  • The product has a lower than expected melting point or appears as an oil instead of a solid.

Possible Causes:

  • Isomeric Impurities: Co-elution during chromatography or co-crystallization during recrystallization can lead to the presence of isomers in the final product.

  • Unreacted Starting Materials: Inefficient purification may not have completely removed the starting materials.

  • Tarry Byproducts: These may be difficult to remove completely, especially if they are partially soluble in the purification solvents.

Solutions:

  • Optimize Column Chromatography: Use a less polar eluent system or a gradient elution to improve the separation of closely related isomers. Ensure the column is packed correctly and not overloaded.

  • Effective Recrystallization: Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. If the product "oils out," try a different solvent or a slower cooling rate.[4]

  • Charcoal Treatment: If the product is colored due to persistent impurities, adding activated charcoal to the hot solution during recrystallization can help adsorb these impurities.[4]

  • Sequential Purification: For highly impure samples, a combination of purification methods, such as an initial column chromatography followed by recrystallization, may be necessary.

Data Presentation

The following table provides representative data for the purification of this compound. Actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery YieldPrimary Application
Recrystallization95-98%60-80%Removing minor impurities and obtaining a crystalline product.[4]
Column Chromatography>99%50-75%Separating complex mixtures and achieving high purity.[4]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: In a fume hood, prepare a slurry of silica gel (60-120 mesh) in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[3] Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor the elution by TLC. If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the this compound.

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any remaining traces of solvent.

Mandatory Visualization

Troubleshooting_Workflow start Problem Observed: Low Purity of this compound cause1 Possible Cause: Presence of Isomeric Impurities start->cause1 TLC shows close spots or MS shows same MW cause2 Possible Cause: Unreacted Starting Materials start->cause2 TLC/NMR indicates starting materials cause3 Possible Cause: Tarry Byproducts / Color start->cause3 Product is dark or oily solution1 Action: Optimize Column Chromatography (e.g., gradient elution) cause1->solution1 solution4 Action: Sequential Purification (Column then Recrystallization) cause1->solution4 solution2 Action: Recrystallization (from appropriate solvent) cause2->solution2 solution3 Action: Charcoal Treatment during Recrystallization cause3->solution3 cause3->solution4

Caption: Troubleshooting workflow for low purity in this compound synthesis.

References

Technical Support Center: Optimizing Selective Quinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective quinoline hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of 1,2,3,4-tetrahydroquinolines (THQs).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selective quinoline hydrogenation?

The main challenge lies in achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline product. This involves preventing over-hydrogenation to decahydroquinoline (DHQ) and avoiding the hydrogenation of the benzene ring, which leads to 5,6,7,8-tetrahydroquinoline (bz-THQ). Additionally, catalyst deactivation is a common issue, as quinoline and its hydrogenated derivatives can act as poisons to many traditional noble metal catalysts by strongly adsorbing to the active sites.[1][2]

Q2: How does the choice of catalyst influence the reaction?

The catalyst is a critical factor. Noble metal catalysts based on palladium, platinum, rhodium, and ruthenium are commonly used.[2] However, more recently, catalysts based on earth-abundant metals like cobalt and manganese are gaining attention.[3][4] The catalyst's support material can also significantly impact selectivity and activity. For instance, nitrogen-doped carbon supports for palladium catalysts have shown high activity and stability under mild conditions.[5] Gold nanoparticles on TiO2 have demonstrated a unique ability to resist the poisoning effects of quinoline.[6][7]

Q3: What are typical reaction conditions for selective quinoline hydrogenation?

Reaction conditions are highly dependent on the specific catalytic system. Modern methods often aim for milder conditions. For example, some Pd/CN catalysts can achieve high yields at 50°C and 20 bar of H₂ pressure.[1][5] Other systems, particularly those with base-metal catalysts, might require higher temperatures (70-150°C) and pressures (30 bar H₂).[3] The choice of solvent is also crucial; alcoholic solvents like methanol and ethanol are frequently used, and in some cases, the presence of water is essential for catalytic activity.[1][3]

Q4: My reaction with a halogenated quinoline is showing significant dehalogenation. How can I prevent this?

Dehalogenation is a common side reaction. To minimize it, consider the following:

  • Optimize Reaction Conditions: Milder conditions, such as lower temperatures and pressures, can reduce the rate of dehalogenation.[1]

  • Use a Different Hydrogen Source: Transfer hydrogenation, which uses a hydrogen donor instead of H₂ gas, can sometimes offer better chemoselectivity.[1]

  • Catalyst Selection: Some catalysts are more prone to causing dehalogenation than others. Supported gold catalysts have been shown to be effective in hydrogenating quinolines while leaving halogen substituents intact.[6][7]

Troubleshooting Guides

Problem 1: Low Conversion of Quinoline

Possible Causes:

  • Catalyst Deactivation/Poisoning: Quinoline and its intermediates can strongly adsorb to and block the active sites of the catalyst.[1][2][8]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.[1]

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Higher H₂ pressure can enhance reaction rates.[1]

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio may improve conversion, but be mindful that this could also affect selectivity.[1]

  • Optimize Temperature: Gradually increase the reaction temperature. Some catalysts require elevated temperatures to become active.[1]

  • Optimize Solvent: The solvent can dramatically affect catalyst activity. Experiment with different solvents as recommended in the literature for your specific catalyst.[1]

  • Check for Catalyst Poisons: Ensure all reagents and solvents are pure and free from potential catalyst poisons.

low_conversion_troubleshooting start Low Quinoline Conversion cause1 Possible Cause: Catalyst Deactivation/ Poisoning start->cause1 cause2 Possible Cause: Insufficient Catalyst Activity start->cause2 cause3 Possible Cause: Suboptimal Reaction Conditions start->cause3 solution5 Check for Poisons cause1->solution5 solution2 Increase Catalyst Loading cause2->solution2 solution1 Increase H₂ Pressure cause3->solution1 solution3 Optimize Temperature cause3->solution3 solution4 Optimize Solvent cause3->solution4 end_goal Improved Conversion solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal solution5->end_goal

Troubleshooting workflow for low conversion.
Problem 2: Poor Selectivity (Formation of Decahydroquinoline or 5,6,7,8-Tetrahydroquinoline)

Possible Causes:

  • Over-hydrogenation: The catalyst may be too active, leading to the complete hydrogenation of the quinoline ring to decahydroquinoline (DHQ).[1]

  • Incorrect Regioselectivity: The catalyst may favor the hydrogenation of the benzene ring, resulting in 5,6,7,8-tetrahydroquinoline (bz-THQ).[1]

  • Harsh Reaction Conditions: Higher temperatures and pressures can sometimes lead to a loss of selectivity.[1]

Troubleshooting Steps:

  • Reduce Reaction Time: Monitor the reaction progress over time to identify the point of maximum 1,2,3,4-tetrahydroquinoline yield before significant over-hydrogenation occurs.[1]

  • Lower Reaction Temperature and/or Pressure: Milder conditions often favor partial hydrogenation.[1]

  • Modify the Catalyst:

    • Change the Metal: Different metals exhibit different selectivities.

    • Modify the Support: The support can influence the electronic properties and dispersion of the metal nanoparticles, thereby affecting selectivity.[1]

  • Change the Solvent: The solvent can influence the adsorption of the substrate and intermediates on the catalyst surface, thus affecting selectivity.

poor_selectivity_troubleshooting start Poor Selectivity (DHQ or bz-THQ) cause1 Possible Cause: Over-hydrogenation start->cause1 cause2 Possible Cause: Incorrect Regioselectivity start->cause2 cause3 Possible Cause: Harsh Reaction Conditions start->cause3 solution1 Reduce Reaction Time cause1->solution1 solution2 Lower Temperature/ Pressure cause1->solution2 solution3 Modify Catalyst (Metal or Support) cause2->solution3 solution4 Change Solvent cause2->solution4 cause3->solution2 end_goal High Selectivity to 1,2,3,4-THQ solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Troubleshooting workflow for poor selectivity.
Problem 3: Gradual Catalyst Deactivation Over Several Runs

Possible Causes:

  • Coking or Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[8]

  • Sintering: High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[8]

  • Leaching: The active metal component may dissolve into the reaction medium.[8]

Troubleshooting Steps:

  • Catalyst Regeneration:

    • Calcination: For coking, a controlled oxidative treatment in a tube furnace can burn off carbon deposits.[8]

    • Reduction: After calcination, a reduction step (e.g., with H₂) may be necessary to reactivate the metal.[8]

  • Hot Filtration Test: To check for leaching, perform the reaction for a period, then filter the catalyst at the reaction temperature and allow the filtrate to react further. If the reaction continues, leaching of the active species is likely occurring.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can help prevent sintering.[8]

catalyst_deactivation_troubleshooting start Gradual Catalyst Deactivation diagnosis Diagnose Cause start->diagnosis coking Coking/Fouling diagnosis->coking Carbon deposits? sintering Sintering diagnosis->sintering High temp use? leaching Leaching diagnosis->leaching Metal loss? regen Regeneration: Calcination followed by Reduction coking->regen lower_temp Lower Reaction Temperature sintering->lower_temp hot_filtration Hot Filtration Test leaching->hot_filtration end_goal Restored Catalyst Activity regen->end_goal lower_temp->end_goal change_catalyst Consider a more stable catalyst hot_filtration->change_catalyst Leaching confirmed change_catalyst->end_goal

Troubleshooting workflow for catalyst deactivation.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Performance of Different Catalysts in Quinoline Hydrogenation

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to 1,2,3,4-THQ (%)
Pd/CNNitrogen-doped Carbon5020Ethanol>99>99
Co- (in situ from Co(OAc)₂)70-15030Water-High
PtRuNi/CCarbon6050->99>99
Mn(CO)₅Br- (Homogeneous)6020THF-High
Al₂O₃–Pd–D/NiNickel Foam1006Ethanol100>99

Data compiled from multiple sources for illustrative comparison.[1][3][4][9]

Table 2: Effect of Reaction Conditions on a Biomass-Derived Nickel Catalyst

ParameterConditionConversion (%)Selectivity to 1,2,3,4-THQ (%)
H₂ Pressure5 bar~60>99
10 bar~85>99
20 bar>99>99
30 bar>99>99
Catalyst Amount25 mg~70>99
35 mg~90>99
50 mg>99>99

Reaction conditions: 0.5 mmol quinoline, 2 mL isopropanol, 120 °C, 24 h.[10]

Experimental Protocols

General Procedure for Selective Quinoline Hydrogenation using a Pd/CN Catalyst

This protocol is a generalized procedure based on methodologies reported for nitrogen-doped carbon-supported palladium catalysts.[1][5]

1. Catalyst Preparation:

  • Prepare the Pd/CN catalyst as described in the relevant literature. This often involves the pyrolysis of a nitrogen-containing carbon source with a palladium precursor.[1]

2. Reaction Setup:

  • Place the Pd/CN catalyst (e.g., 25 mg) and the quinoline substrate (e.g., 0.5 mmol) into a high-pressure autoclave reactor.[1]

  • Add the desired solvent (e.g., 5 mL of ethanol).[1]

  • Seal the autoclave.[1]

3. Reaction Execution:

  • Purge the autoclave with H₂ gas several times (e.g., 3-5 times) to remove air.[1][8]

  • Pressurize the reactor to the desired pressure (e.g., 20 bar H₂).[1]

  • Heat the reactor to the target temperature (e.g., 50°C) with constant stirring.[1]

  • Maintain these conditions for the specified reaction time (e.g., 4 hours).[1]

4. Work-up and Analysis:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas.[1]

  • Filter the catalyst from the reaction mixture.[8]

  • Analyze the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product selectivity.[8]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst 1. Prepare Pd/CN Catalyst prep_reactor 2. Add Catalyst, Substrate, and Solvent to Autoclave prep_catalyst->prep_reactor prep_seal 3. Seal Autoclave prep_reactor->prep_seal react_purge 4. Purge with H₂ prep_seal->react_purge react_pressurize 5. Pressurize to Target Pressure (e.g., 20 bar) react_purge->react_pressurize react_heat 6. Heat to Target Temperature (e.g., 50°C) react_pressurize->react_heat react_run 7. Stir for Required Time (e.g., 4 hours) react_heat->react_run analyze_cool 8. Cool and Vent react_run->analyze_cool analyze_filter 9. Filter Catalyst analyze_cool->analyze_filter analyze_gc 10. Analyze Filtrate (GC/HPLC) analyze_filter->analyze_gc

Experimental workflow for quinoline hydrogenation.

References

Technical Support Center: Suzuki Coupling with 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and practical solutions for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of 6-chloroquinoline. The content is structured in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows no product formation. What are the primary issues to investigate?

When a Suzuki coupling with this compound fails to yield any product, the root cause often lies with the catalyst system, reaction conditions, or reagent quality. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more challenging. [1][2] Initial Troubleshooting Steps:

  • Verify Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it has not degraded. For Pd(II) pre-catalysts like Pd(OAc)₂, reduction to the active Pd(0) species is crucial and can sometimes be inefficient. [2]Using pre-catalysts designed for stable Pd(0) generation or specialized ligands can ensure a smooth start to the catalytic cycle. [3]2. Check Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition (protodeboronation), especially under prolonged heating or in the presence of excess water. [1][4]Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts is a reliable alternative. [1][4]Always use a slight excess (1.2-1.5 equivalents) of the boron reagent. [1] * Base: The base is not just a spectator; it's essential for activating the boronic acid. [4][5]Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity. [6] * Solvent: Solvents must be anhydrous (unless using a specific aqueous protocol) and thoroughly degassed. [7]Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid. [2][7]3. Confirm Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation. [7]Ensure all glassware is oven-dried and the reaction setup is properly sealed.

Question 2: I'm getting a very low yield. How can I optimize the reaction?

Low yields suggest that while the reaction is proceeding, one or more parameters are suboptimal. Optimization often involves a systematic screening of catalysts, ligands, bases, and solvents. [8] Optimization Strategies:

  • Catalyst & Ligand System: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switching to a system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance by facilitating the difficult oxidative addition step. [1][4][7][9]* Base and Solvent Screening: The interplay between the base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water to aid in dissolving the base. [4][7]* Temperature: Inadequate temperature can lead to incomplete conversion. [4]Most Suzuki couplings with aryl chlorides require heating, typically between 80-120 °C. [4][7]If the reaction is sluggish, a modest increase in temperature may improve the yield.

Question 3: My reaction mixture turns black immediately, and the reaction fails. What does this mean?

A rapid change to a black, heterogeneous mixture often indicates the precipitation of palladium black. This is the inactive, elemental form of palladium and signifies catalyst decomposition. While some darkening can be normal for certain catalysts like Pd(dppf)Cl₂, a rapid crash-out points to a problem. [6] Causes and Solutions:

  • Presence of Oxygen: This is a primary cause of catalyst decomposition. Improve degassing procedures for all solvents and reagents. [7]* Inappropriate Ligand: The ligand stabilizes the palladium nanoparticle, preventing aggregation. If the chosen ligand is not robust enough under the reaction conditions, the catalyst will decompose. Consider switching to a bulkier, more sterically hindering ligand.

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition pathways.

Question 4: I'm observing significant side products, such as homocoupled boronic acid or dehalogenated quinoline. How can I minimize these?

Side reactions compete with the desired cross-coupling, consuming reagents and lowering the yield of the target molecule.

  • Boronic Acid Homocoupling: This side reaction is primarily caused by the presence of oxygen. [2]Rigorous degassing of the reaction mixture before adding the catalyst is the most effective solution. [7]* Dehalogenation (Hydrodehalogenation): This occurs when the chloroquinoline is reduced, replacing the chlorine with a hydrogen atom. This can be influenced by the choice of base and solvent. [4]Screening different bases or ensuring strictly anhydrous conditions may mitigate this issue. [9]* Protodeboronation: This is the hydrolysis of the boronic acid back to its parent arene. [3]To prevent this, use more stable boronic esters, minimize water content (if not part of the protocol), and avoid overly harsh basic conditions or prolonged reaction times. [3][4]

Data Presentation: Recommended Starting Conditions

For a successful Suzuki coupling with this compound, the choice of catalyst, ligand, base, and solvent is paramount. Below is a table summarizing robust starting conditions reported for similar heteroaryl chlorides. Optimization for your specific substrate is often necessary. [9]

Parameter Recommended Starting Conditions Rationale & Notes
Catalyst System Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich ligand known to be effective for the activation of less reactive aryl chlorides. [9]
Pd₂(dba)₃ / XPhos XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings. [9]
Pd(dppf)Cl₂ A common and often effective pre-catalyst, though sometimes less active than modern ligand systems. [4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.) Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with aryl chlorides. [4][7]
K₂CO₃ (2-3 equiv.) A common, effective, and less expensive alternative, often used in aqueous mixtures. [7]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) A versatile solvent system that balances solubility for both organic and inorganic reagents.
Toluene / H₂O Good for higher temperature reactions. [9]
THF A common aprotic solvent, often requires degassing. [7]

| Temperature | 80 - 110 °C | Heating is typically required to overcome the higher activation energy of the oxidative addition step for chloroquinolines. [4][7]|

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination. [10]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X (this compound) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ + Base trans_complex->pd0 product Ar-Ar' Product trans_complex->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination Troubleshooting_Workflow start Reaction Failed (No/Low Yield) check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_catalyst 3. Re-evaluate Catalyst System start->check_catalyst reagent_purity Boronic Acid Quality? (Use Ester/Fresh) check_reagents->reagent_purity solvent_prep Solvent Degassed? Anhydrous? check_reagents->solvent_prep base_quality Base Anhydrous? Finely Powdered? check_reagents->base_quality atmosphere Inert Atmosphere? (Ar/N₂) check_conditions->atmosphere temperature Temperature Sufficient? (80-110 °C) check_conditions->temperature catalyst_choice Is Catalyst Active Enough? (Consider Buchwald Ligands) check_catalyst->catalyst_choice catalyst_decomp Catalyst Decomposed? (Black Precipitate) check_catalyst->catalyst_decomp

References

Technical Support Center: Purification of 6-Chloroquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-chloroquinoline using column chromatography. Below you will find frequently asked questions (FAQs), a detailed experimental protocol, quantitative data for reference, and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel.[1][2] A frequently used mobile phase is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent such as ethyl acetate.[3] The optimal ratio of these solvents will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent ratio by performing Thin Layer Chromatography (TLC) analysis.

Q2: How do I prepare the sample for loading onto the column?

A2: For optimal separation, it is recommended to use a dry loading method.[4] Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the prepared column.[4]

Q3: My compound is not eluting from the column. What should I do?

A3: If this compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective for eluting compounds that are strongly adsorbed to the stationary phase.

Q4: The separation between this compound and an impurity is poor. How can I improve it?

A4: Poor separation can be due to several factors. First, ensure your column is packed correctly to avoid channeling. Overloading the column with too much crude material can also lead to poor separation. As a general guideline, the amount of crude material should be about 1-5% of the mass of the stationary phase. Finally, you may need to optimize your solvent system. Try different ratios of hexane and ethyl acetate, or consider using a different solvent system altogether after testing with TLC.

Q5: Can this compound degrade on the silica gel column?

A5: While silica gel is a versatile stationary phase, some compounds can be sensitive to its acidic nature and may degrade. Before performing a large-scale column, it is advisable to test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then developing the plate to see if any new spots (degradation products) have appeared. If degradation is observed, you might consider using a less acidic stationary phase like neutral alumina.

Quantitative Data Summary

The following table provides reference data for the column chromatography of quinoline derivatives. The Rf values are for compounds structurally similar to this compound and should be used as a starting point for method development.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The choice of mesh size depends on the type of chromatography (gravity or flash).
Mobile Phase n-Hexane / Ethyl AcetateThe ratio should be optimized using TLC.
Typical Rf Values of Substituted Quinolines In a 1:1 (v/v) Ethyl Acetate:n-Hexane mobile phase.[3]
4-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one0.26Structurally related heterocyclic compound.[3]
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one0.46Structurally related heterocyclic compound.[3]
Sample Loading Capacity 1-5% of silica gel massThis is a general guideline and can vary based on the difficulty of the separation.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 n-Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. A thin layer of sand can be added to the top to prevent disturbance of the silica bed.

2. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully and evenly add this powder to the top of the prepared column.

3. Elution:

  • Begin eluting the column with the initial low-polarity solvent mixture.

  • Collect fractions in an appropriate manner (e.g., in test tubes).

  • Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light.

4. Gradient Elution (if necessary):

  • If the this compound does not elute or the separation is slow, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mobile phase.

5. Combining Fractions and Solvent Removal:

  • Once the elution is complete, identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

6. Final Drying:

  • Dry the purified product under high vacuum to remove any residual solvent.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Start Start Purification Issue Problem Encountered Start->Issue PoorSep Poor Separation Issue->PoorSep What is the issue? NoElution Compound Not Eluting Issue->NoElution LowYield Low Yield Issue->LowYield CheckPacking Check Column Packing PoorSep->CheckPacking Possible Cause ReduceLoad Reduce Sample Load PoorSep->ReduceLoad OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Possible Cause CheckStability Check Compound Stability on Silica NoElution->CheckStability LowYield->CheckStability Compound loss? CheckFractions Re-check All Fractions by TLC LowYield->CheckFractions Possible Cause Success Successful Purification CheckPacking->Success Resolved ReduceLoad->Success Resolved OptimizeSolvent->Success Resolved IncreasePolarity->Success Resolved ConsiderAlternative Consider Alternative Stationary Phase (e.g., Alumina) CheckStability->ConsiderAlternative Degradation Observed CheckFractions->Success Resolved ConsiderAlternative->Success Resolved

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Recrystallization of 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-chloroquinoline derivatives via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process, offering potential causes and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Oiling Out: Product separates as a liquid instead of solid crystals.1. Solution is too concentrated or cooled too rapidly. 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Presence of significant impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][2] 2. Choose a lower-boiling point solvent or use a mixed solvent system. 3. Attempt a preliminary purification with a silica plug or charcoal treatment before recrystallization.[1]
No Crystal Formation: Solution remains clear upon cooling.1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but lacks a nucleation site.1. Evaporate some of the solvent to increase the concentration and attempt to cool again.[3][4][5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1][3][6]
Low Crystal Yield 1. Excessive amount of solvent used, leaving a significant portion of the product in the mother liquor.[1][6] 2. Premature crystallization during hot filtration. 3. Washing the collected crystals with solvent that is not ice-cold.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[3] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.[3] 3. Ensure the wash solvent is thoroughly chilled in an ice bath before use.[6]
Crystals are Colored/Impure 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.[5]1. Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[1][3] 2. Ensure the solution cools slowly. Redissolve the crystals in fresh hot solvent and allow for a slower cooling period.
Premature Crystallization 1. The solubility of the compound decreases rapidly with a slight drop in temperature. 2. The filtration apparatus is too cold.1. Use a slightly larger volume of hot solvent than the minimum required and then evaporate the excess after filtration.[4] 2. Keep the solution hot during filtration and use a pre-heated funnel.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of a novel this compound derivative?

A1: For quinoline derivatives, ethanol is often a good first choice for recrystallization.[7] A mixed solvent system, such as n-hexane/ethyl acetate or n-hexane/acetone, can also be very effective, particularly for less polar derivatives.[7][8] However, the ideal solvent depends on the specific derivative's polarity. It is highly recommended to perform a solvent screen with a small amount of your crude material to find the optimal solvent or solvent system.[3][9]

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen:

  • Place a small amount of your crude compound (10-20 mg) into several different test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one in which a large quantity of pure crystals forms upon cooling.

Q3: My compound "oils out" and won't crystallize. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4] To resolve this, try reheating the solution to redissolve the oil, then add a bit more hot solvent to decrease the saturation point. Allow the solution to cool much more slowly to encourage crystal formation instead of oiling.[2] Using a seed crystal can also provide a template for proper crystallization.[1]

Q4: I have a very poor yield after recrystallization. How can I improve it?

A4: A low yield is most commonly caused by using too much solvent during the initial dissolution step.[1][5][6] To maximize your yield, use the absolute minimum amount of near-boiling solvent required to fully dissolve your crude product.[6] If you've already completed the filtration, you can often recover more product by evaporating some of the solvent from the filtrate (mother liquor) to obtain a second crop of crystals.[3]

Q5: How can I remove colored impurities from my this compound derivative?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before the cooling step.[1][3] Add a small amount of charcoal to the dissolved solution, keep it heated for a few minutes, and then perform a hot filtration through fluted filter paper or celite to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with cooling the filtered solution.

Solvent Selection Data

Choosing the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute completely at a high temperature but poorly at a low temperature. The following table provides a starting point for solvent selection based on polarity.

SolventPolarity IndexBoiling Point (°C)Common Use Case / Notes
Water10.2100Suitable for highly polar, water-soluble derivatives. Can be used in a mixed system with a miscible organic solvent like ethanol.[8]
Ethanol5.278A general and effective solvent for many quinoline derivatives; a good starting point for screening.[7]
Methanol6.665Similar to ethanol but more polar and has a lower boiling point.
Acetone5.156Good for moderately polar compounds. Often used in mixed systems with non-polar solvents like hexane.[8]
Ethyl Acetate4.477A moderately polar solvent, often effective as a single solvent or in a pair with hexane for compounds of intermediate polarity.[7]
Dichloromethane3.440Useful for less polar compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.
Toluene2.4111Effective for non-polar to moderately polar aromatic compounds.[3] Its high boiling point is advantageous for dissolving stubborn solids.
n-Hexane0.069A non-polar solvent, typically used as the "poor" solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[7][8]

Experimental Protocols

General Protocol for Recrystallization of a this compound Derivative
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the near-boiling solvent to the flask containing the crude solid until it completely dissolves.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper, filtering the hot solution into a clean, pre-heated Erlenmeyer flask.[12][13]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[12] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11][12]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.[12]

Visualizations

G cluster_workflow Experimental Workflow for Recrystallization start Start: Crude this compound Derivative dissolve 1. Dissolve in minimum hot solvent start->dissolve is_colored Is solution colored? dissolve->is_colored add_charcoal 2. Add activated charcoal and reheat is_colored->add_charcoal Yes hot_filter 3. Hot filtration is_colored->hot_filter No add_charcoal->hot_filter cool 4. Cool slowly to room temp, then in ice bath hot_filter->cool isolate 5. Isolate crystals via vacuum filtration cool->isolate wash 6. Wash with ice-cold solvent isolate->wash dry 7. Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end G cluster_troubleshooting Recrystallization Troubleshooting Logic start Problem during cooling step problem_type What is the issue? start->problem_type oiling_out Product is an oil problem_type->oiling_out Oiling Out no_crystals No crystals form problem_type->no_crystals No Crystals low_yield Yield is very low problem_type->low_yield Low Yield solution_oil Reheat, add more hot solvent, cool slowly oiling_out->solution_oil cause_no_crystals Too much solvent or supersaturation? no_crystals->cause_no_crystals solution_evaporate Evaporate some solvent and re-cool cause_no_crystals->solution_evaporate Too much solvent solution_induce Induce nucleation: scratch or seed cause_no_crystals->solution_induce Supersaturated solution_low_yield Concentrate mother liquor to get a 2nd crop low_yield->solution_low_yield

References

Technical Support Center: Optimizing the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation in the Skraup synthesis of quinolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the Skraup quinoline synthesis, focusing on the prevention of byproduct formation and offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Violent/Uncontrolled Exothermic Reaction The Skraup synthesis is notoriously exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent reaction with the aniline.[1]Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction smoother and less vigorous.[2] Boric acid has also been reported to control the exotherm.[2] Gradual Heating: Avoid rapid heating of the reaction mixture. A gradual increase in temperature allows for better control. Controlled Reagent Addition: Add glycerol or the α,β-unsaturated carbonyl component slowly to the pre-heated acidic aniline solution. This helps to manage the rate of the initial reaction. A temperature range of 100–150°C is often maintained during this addition.
2. Low Yield of Quinoline Product Several factors can contribute to low yields, including the reactivity of the aniline substrate and improper temperature control.[1] Anilines with strongly electron-withdrawing groups are less nucleophilic and can result in significantly lower yields.[1] Incomplete dehydration of glycerol to acrolein can also be a cause.Substrate Reactivity: For deactivated anilines, consider using a modified procedure with a more potent oxidizing agent or a higher reaction temperature, though this may increase byproduct formation.[1] Temperature Control: Ensure the temperature is sufficient for the initial dehydration of glycerol but avoid excessive heat that can lead to degradation of reactants and products. Ensure Anhydrous Conditions: The presence of water in glycerol can significantly lower the yield. Using "dynamite" glycerol with less than 0.5% water is recommended.
3. Excessive Tar Formation The primary cause of tar formation is the polymerization of acrolein or other unsaturated intermediates at high temperatures.[3] Inadequate mixing can create localized hot spots, further promoting tarring.Optimize Temperature: Maintain strict temperature control. Overheating is a major contributor to tar formation. Slow Addition of Glycerol: A slow, controlled addition of glycerol keeps the concentration of acrolein low at any given time, minimizing its polymerization.[3] Use of a Moderator: Ferrous sulfate can lead to a cleaner reaction with less tar formation.[3] Vigorous Stirring: Ensure efficient and vigorous mechanical stirring throughout the reaction to prevent the formation of local hot spots.
4. Difficulty in Product Purification from Tar The viscous, tarry byproducts can make the isolation of the desired quinoline product challenging.[3]Steam Distillation: This is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[3] Solvent Extraction: After steam distillation, the product can be further purified by extraction with a suitable organic solvent.[3] Acid-Base Extraction: As quinolines are basic, an acid-base extraction can be employed to separate them from neutral and acidic impurities.[1]
5. High Viscosity of Reaction Mixture The reaction mixture can become very thick, impeding proper stirring.Mechanical Stirring: Use a robust overhead mechanical stirrer.[1] Appropriate Glassware: Use a round-bottom flask of a suitable size to ensure effective mixing by the stirrer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation in the Skraup synthesis?

A1: The primary byproducts in the Skraup synthesis are tar-like substances formed from the acid-catalyzed polymerization of acrolein. Acrolein is generated in situ from the dehydration of glycerol under the harsh acidic and high-temperature conditions of the reaction.[4]

Q2: How does the choice of oxidizing agent affect the reaction and potential byproducts?

A2: The oxidizing agent is crucial for the final aromatization step. Nitrobenzene is a common choice and can also serve as a high-boiling solvent.[5] However, reactions using nitrobenzene can be very violent.[6] Arsenic acid is another option and is reported to result in a less violent reaction.[6] The choice of a mild oxidizing agent can help prevent the degradation of reactants and products.[4]

Q3: Can modifying the aniline substrate reduce byproduct formation?

A3: Yes, for instance, using an acylated amine like acetanilide instead of aniline has been shown to reduce the violence of the reaction and decrease the amount of tarry byproducts, leading to a significant increase in yield.[1]

Q4: What is the optimal temperature range for the Skraup synthesis to minimize byproducts?

A4: There is no single ideal temperature, as it depends on the specific substrates. However, a general range of 130-150°C is often cited for the main reaction phase after the initial controlled addition of glycerol. It is critical to avoid excessively high temperatures which promote tar formation.

Q5: How can I effectively remove the quinoline product from the tarry residue?

A5: Steam distillation is the most common and effective method.[3] The crude reaction mixture is first diluted with water and then made strongly basic with a sodium hydroxide solution. Steam is then passed through the mixture, and the volatile quinoline product distills over with the water, leaving the non-volatile tar behind.[1]

Quantitative Data on Reaction Yields

The following tables summarize the impact of moderators, oxidizing agents, and aniline substituents on the yield of the Skraup synthesis.

Table 1: Effect of Moderator and Oxidizing Agent on Quinoline Yield from Aniline

ModeratorOxidizing AgentTypical Yield (%)Notes
NoneNitrobenzeneHighly variable, often lowReaction can be extremely violent.
Ferrous SulfateNitrobenzene84-91Provides a much more controlled reaction.[1][7]
NoneArsenic AcidGenerally good yieldsReaction is less violent than with nitrobenzene.[6]
Boric AcidNitrobenzeneGood yields, may be slightly lower than with FeSO₄Also provides a smoother reaction.

Table 2: Influence of Aniline Substituent on Quinoline Yield

Aniline DerivativeProductReported Yield (%)
o-Nitroaniline8-Nitroquinoline17
o-Bromoaniline8-Bromoquinoline75
p-Toluidine6-Methylquinoline50
p-Chloroaniline6-Chloroquinoline48
p-Fluoroaniline6-Fluoroquinoline46
p-Aminoacetophenone6-Acetylquinoline18
o-Aminophenol8-Hydroxyquinoline34
o-Toluidine8-Methylquinoline48
o-Phenylenediamine8-Aminoquinoline10

(Data sourced from[1])

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is a generalized procedure that incorporates a moderator to control the reaction's exotherm and minimize byproduct formation.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 40% Sodium Hydroxide solution

  • Steam distillation apparatus

Procedure:

  • Apparatus Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[1]

  • Acid Addition: Slowly and with external cooling (e.g., an ice bath), add concentrated sulfuric acid to the mixture with vigorous stirring.[1]

  • Initiation of Reaction: Gently heat the mixture until it begins to boil. Immediately remove the external heat source. The exothermic nature of the reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.[1]

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[1]

  • Work-up - Cooling and Dilution: Allow the reaction mixture to cool. Carefully dilute the mixture with water.[1]

  • Removal of Unreacted Nitrobenzene: Set up for steam distillation. Steam distill the acidic mixture to remove any unreacted nitrobenzene.[1]

  • Neutralization: Make the remaining reaction mixture strongly basic by the careful, slow addition of a 40% sodium hydroxide solution. This step is also highly exothermic and requires cooling.[1]

  • Product Isolation: Steam distill the basic mixture to collect the quinoline. The quinoline will distill over with the water.[1]

  • Purification: The collected quinoline can be separated from the aqueous layer and further purified by extraction with an organic solvent followed by distillation under reduced pressure.[1]

Protocol 2: Modified Skraup Synthesis of 6-Methoxyquinoline

This protocol describes the synthesis of a substituted quinoline, incorporating both ferrous sulfate and boric acid as moderators.

Materials:

  • p-Methoxyaniline

  • Glycerol

  • p-Methoxynitrobenzene

  • Ferrous Sulfate

  • Boric Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • Reagent Charging: In a reaction flask, add p-methoxyaniline, glycerol, p-methoxynitrobenzene, ferrous sulfate, and boric acid.[8]

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring.[8]

  • Reflux: After the addition of sulfuric acid, heat the mixture to reflux at 140°C for 8-8.5 hours.[8]

  • Cooling and Neutralization: Allow the mixture to cool to room temperature and neutralize it with sodium hydroxide solution to a pH of 5.5.[8]

  • Initial Purification: Remove any floating resin by decantation and then filter the mixture. Wash the solid with distilled water.[8]

  • Extraction: Wash the solid with ethyl acetate and combine the organic phases. Extract the aqueous phase multiple times with ethyl acetate and combine all organic phases.[8]

  • Final Product Isolation: Distill off the ethyl acetate under reduced pressure to obtain the 6-methoxyquinoline product.[8]

Visualizations

Skraup_Mechanism cluster_reactants Reactants cluster_byproduct Byproduct Formation cluster_products Products Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (-2H₂O) Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Aniline->Michael_Adduct Michael Addition H2SO4 H₂SO₄ (cat.) Oxidant Oxidizing Agent Quinoline Quinoline Oxidant->Quinoline Oxidation Polymerization Polymerization (Tar) Acrolein->Polymerization High Temp. Acidic Cond. Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation

Caption: Mechanism of the Skraup synthesis and the point of tar byproduct formation.

Troubleshooting_Workflow Start Skraup Synthesis Issue Issue_Type Identify Primary Issue Start->Issue_Type Violent_Rxn Violent Reaction Issue_Type->Violent_Rxn Uncontrolled Exotherm Low_Yield Low Yield Issue_Type->Low_Yield Poor Product Recovery Tar_Formation Excessive Tar Issue_Type->Tar_Formation Purification Difficulty Sol_Violent Add Moderator (FeSO₄) Control Reagent Addition Gradual Heating Violent_Rxn->Sol_Violent Sol_Yield Check Substrate Reactivity Optimize Temperature Ensure Anhydrous Conditions Low_Yield->Sol_Yield Sol_Tar Strict Temperature Control Slow Glycerol Addition Vigorous Stirring Tar_Formation->Sol_Tar

Caption: Troubleshooting workflow for common issues in the Skraup synthesis.

References

Technical Support Center: Regioselective Functionalization of Dihaloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective functionalization of dihaloquinolines.

Section 1: Troubleshooting Guides

Issue 1.1: Poor or Non-existent Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Symptoms:

  • Formation of a mixture of mono-substituted isomers (e.g., substitution at both C2 and C4 in a 2,4-dihaloquinoline).

  • Formation of di-substituted product alongside mono-substituted products.

  • Reaction stalls after low conversion, with a mixture of products.

Possible Causes & Solutions:

CauseSuggested Solution
Incorrect Halogen Reactivity Order The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1][2] For selective mono-functionalization, start with a dihaloquinoline containing two different halogens (e.g., 2-chloro-4-iodoquinoline) to favor reaction at the more reactive C-I bond.
Ligand Effects The choice of phosphine ligand can significantly influence regioselectivity. For 2,4-dichloroquinolines, ligands like PPh3 and dppp have been shown to favor coupling at the C2 position, while others may give lower selectivity or favor di-substitution.[3]
Catalyst Loading and Temperature Lowering the catalyst loading or the reaction temperature can sometimes improve selectivity by favoring the reaction at the more activated position and reducing the rate of the competing reaction at the less activated site.
Base Strength and Type The choice of base can influence the reaction outcome. For Suzuki reactions, common bases include K2CO3, K3PO4, and Cs2CO3. The solubility and strength of the base can affect reaction kinetics and selectivity.
Solvent Polarity The solvent system can impact catalyst stability and reactivity. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with water as a co-solvent. Optimizing the solvent mixture can improve results.
Issue 1.2: Low Yield or No Reaction in Buchwald-Hartwig Amination

Symptoms:

  • Starting material is recovered unchanged.

  • Formation of hydrodehalogenated side product.

  • Low yield of the desired aminoquinoline.

Possible Causes & Solutions:

CauseSuggested Solution
Aryl Halide Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[4] If using a chloroquinoline, consider switching to a more reactive bromo- or iodo-substituted analog if possible. Alternatively, use specialized ligands and precatalysts designed for aryl chlorides.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents is crucial.
Base Selection Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are typically used. The choice of base can be critical and may need to be optimized for your specific substrate.
Amine Substrate Issues Some amines, particularly ammonia, can be challenging coupling partners due to their strong binding to the palladium center.[5] Using an ammonia surrogate, like a benzophenone imine followed by hydrolysis, can be an effective strategy.
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for efficient C-N bond formation. The optimal ligand can vary depending on the specific aryl halide and amine.
Issue 1.3: Unpredictable Regioselectivity in Direct C-H Functionalization

Symptoms:

  • Functionalization occurs at multiple positions on the quinoline ring.

  • The reaction favors the "default" C2 or C8 positions when another position is desired.

  • Low conversion and complex product mixtures.

Possible Causes & Solutions:

CauseSuggested Solution
Inherent Reactivity of Quinoline C-H Bonds The C-H bonds at the C2 and C8 positions are generally the most reactive due to the directing effect of the quinoline nitrogen.[6] Functionalization at other positions often requires specific strategies.
Ineffective Directing Group (DG) To target distal positions (C3, C4, C5, C6, C7), a directing group is often necessary.[6] Ensure the DG is correctly installed and is appropriate for the desired transformation. For example, an 8-aminoquinoline derivative can be used to direct functionalization to the C5 or C7 position.
Choice of Metal Catalyst Different transition metals (e.g., Pd, Rh, Ru, Ir) can exhibit different regioselectivities in C-H activation.[6] The choice of metal and its ligand is a key parameter to control the site of functionalization.
Steric Hindrance Bulky ligands on the metal catalyst can be used to sterically disfavor reaction at the more accessible C2 position and promote functionalization at less hindered sites like C3.[6]
Reaction Conditions Temperature, solvent, and additives (like Lewis acids) can all influence the regioselectivity of C-H functionalization.[6] Systematic screening of these parameters may be required.

Section 2: Frequently Asked Questions (FAQs)

Q1: In a 2,4-dichloroquinoline, which position is generally more reactive in a Suzuki cross-coupling reaction?

A1: The C2 position is generally more reactive towards oxidative addition with a palladium(0) catalyst.[3][7] This is due to the electronic effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic. The coordination of the quinoline nitrogen to the palladium center can also play a role in directing the catalyst to the C2 position.[7]

Q2: How can I achieve selective functionalization at the C4 position of a 2,4-dihaloquinoline?

A2: To achieve selectivity at C4, you can employ a dihaloquinoline with a more reactive halogen at the C4 position, such as 2-chloro-4-iodoquinoline or 2-bromo-4-iodoquinoline. The palladium-catalyzed reaction will preferentially occur at the C-I bond.[8] Alternatively, some specific ligand and reaction conditions have been developed to favor C4-selectivity even with identical halogens.[9]

Q3: My Sonogashira coupling on a dihaloquinoline is giving a low yield and I see a lot of alkyne homocoupling (Glaser coupling). What can I do?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by an excess of the copper(I) co-catalyst. Try reducing the amount of CuI to a catalytic amount (e.g., 1-5 mol%).[10][11] Additionally, ensure your reaction is thoroughly degassed, as oxygen can promote the homocoupling. Running the reaction under strictly anaerobic conditions is critical.

Q4: What is the purpose of using a quinoline N-oxide in C-H functionalization reactions?

A4: Converting the quinoline to its N-oxide derivative modifies the electronic properties of the ring, making certain C-H bonds more susceptible to activation. The N-oxide can also act as a directing group, facilitating functionalization, particularly at the C2 and C8 positions.[6] After the desired functionalization, the N-oxide can be readily reduced back to the quinoline.

Q5: I am trying to perform a C-H functionalization at the C5 position of a quinoline. What is a common strategy to achieve this?

A5: Functionalization at the C5 position is challenging as it is a "distal" position. A common and effective strategy is to use a directing group at the C8 position, such as an amino or amide group (e.g., 8-aminoquinoline). This group can coordinate to the metal catalyst and direct the C-H activation to the peri-position, C5.[12][13]

Section 3: Data & Experimental Protocols

Table 1: Regioselectivity in Mono-alkynylation of 2,4-dichloroquinoline

Reaction Conditions: 2,4-dichloroquinoline (1 mmol), terminal alkyne (1.2 mmol), 10% Pd/C (10 mol%), PPh3 (20 mol%), CuI (5 mol%), in water at 80 °C for 12 h.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-4-chloroquinoline85
21-Hexyne2-(Hex-1-yn-1-yl)-4-chloroquinoline82
33,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-4-chloroquinoline78
4(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-4-chloroquinoline88

Data adapted from[14][15]. The reaction is highly selective for mono-substitution at the C2 position, with no di-alkynylated product observed.

Protocol 3.1: General Procedure for Regioselective Suzuki-Miyaura Coupling of a Dihaloquinoline

This protocol is a general guideline for the C4-selective coupling of a 2-chloro-4-iodoquinoline derivative.

Reagents & Equipment:

  • 2-Chloro-4-iodoquinoline derivative

  • Arylboronic acid

  • Pd(PPh3)4 (Palladium tetrakis)

  • K2CO3 (Potassium carbonate)

  • Dioxane and Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloro-4-iodoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh3)4 (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3.2: General Procedure for Regioselective C-H Arylation using a Directing Group

This protocol outlines a general procedure for the C8-arylation of quinoline N-oxides.

Reagents & Equipment:

  • Quinoline N-oxide derivative

  • Aryl iodide

  • Pd(OAc)2 (Palladium(II) acetate)

  • Ag2CO3 (Silver carbonate)

  • DCE (1,2-Dichloroethane)

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed reaction tube, add the quinoline N-oxide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv).

  • Add dry DCE as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through Celite to remove solids.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the C8-arylated quinoline N-oxide.

  • The N-oxide can be subsequently reduced to the corresponding quinoline using a reducing agent like PCl3.

Section 4: Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_factors Key Influencing Factors cluster_products Potential Products start 2,4-Dihaloquinoline path_CX C-X Functionalization (e.g., Suzuki, Sonogashira) start->path_CX path_CH C-H Functionalization start->path_CH prod_C2 C2-Functionalized path_CX->prod_C2 prod_C4 C4-Functionalized path_CX->prod_C4 prod_distal Distal-Functionalized (C3, C5, C6, C7) path_CH->prod_distal factor_hal Halogen Type (I > Br > Cl) factor_hal->path_CX Controls C-X selectivity factor_lig Ligand Choice factor_lig->path_CX factor_cat Metal Catalyst (Pd, Rh, etc.) factor_cat->path_CH Determines C-H site factor_dg Directing Group factor_dg->path_CH Enables distal reaction

Caption: Logical relationships in regioselective functionalization of dihaloquinolines.

G cluster_workflow Experimental Workflow: Suzuki Coupling prep 1. Reagent Prep (Dry & Degas) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Heating & Stirring setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Work-up (Quench & Extract) monitor->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

G cluster_troubleshooting Troubleshooting Logic: Low Regioselectivity problem Problem: Poor Regioselectivity check_hal Check Halogen Reactivity (e.g., I vs Cl) problem->check_hal Is one halogen more reactive? check_lig Optimize Ligand check_hal->check_lig No / Same Halogens solution Solution: Improved Selectivity check_hal->solution Yes / Optimized check_cond Adjust Conditions (Temp, Base, Solvent) check_lig->check_cond check_cond->solution Yes / Optimized

Caption: A logical flow for troubleshooting poor regioselectivity in cross-coupling.

References

Technical Support Center: Machine Learning for Optimizing Reaction Conditions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using machine learning to optimize reaction conditions in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is machine learning for reaction optimization, and why should I use it?

A1: Machine learning (ML) for reaction optimization is a data-driven approach to identify the optimal conditions for a chemical reaction, such as temperature, solvent, catalyst, and reagent concentrations, to maximize a desired outcome like yield or selectivity.[1][2][3] Traditional methods like "one-factor-at-a-time" (OFAT) can be time-consuming and may not reveal complex interactions between variables.[1] ML algorithms, on the other hand, can analyze large and complex datasets to identify patterns and suggest optimal conditions more efficiently, potentially saving significant time and resources.[3][4]

Q2: What are the main types of machine learning models used for this purpose?

A2: Several ML models are employed, broadly categorized as "global" and "local" models.[1]

  • Global models are trained on large, diverse reaction databases and are useful for predicting general conditions for new or underexplored reactions.[1][5]

  • Local models , often used in a "closed-loop" or "self-optimization" approach, are fine-tuned for a specific reaction family to optimize parameters like yield and selectivity.[1][5] Common algorithms include Bayesian optimization, which is efficient for exploring a parameter space with a limited number of experiments, and neural networks, which can capture complex relationships in large datasets.[3][6]

Q3: What data do I need to start using machine learning for reaction optimization?

A3: The quality and quantity of data are crucial for building robust ML models.[1] You will need a structured dataset of chemical reactions that includes:

  • Reactants and Products: Typically represented in a machine-readable format like SMILES (Simplified Molecular-Input Line-Entry System).

  • Reaction Conditions: Detailed information on solvents, catalysts, reagents, temperature, concentration, and reaction time.

  • Reaction Outcomes: Quantitative results such as yield, selectivity, or other performance metrics.

Publicly available datasets like Reaxys and USPTO can be used for training global models, while local models often rely on data from high-throughput experimentation (HTE) platforms.[1][7][8]

Q4: What is the difference between "descriptor-based," "graph-based," and "text-based" representations of reactions?

A4: These are different methods to featurize, or convert, chemical reaction information into a format that a machine learning model can understand.[1][5]

  • Descriptor-based methods use predefined chemical or physical features of molecules. These are often effective for smaller datasets as they incorporate existing chemical knowledge.[1][5]

  • Graph-based methods represent molecules as graphs and use neural networks to learn the most relevant features directly from the molecular structure.[1][5]

  • Text-based methods treat the reaction SMILES string as a sequence of text and use natural language processing (NLP) techniques to learn a representation.[1][5]

Troubleshooting Guides

Data-Related Issues

Q: My model is giving poor predictions. What could be wrong with my data?

A: Poor model performance is often linked to data quality. Here are some common issues and how to address them:

  • Inconsistent or "Noisy" Data: Errors in reported yields, incorrect SMILES strings, or inconsistencies in naming conventions can significantly impact model training.

    • Solution: Implement a rigorous data cleaning and preprocessing workflow. Standardize chemical names and SMILES strings. Use data validation tools to check for and correct erroneous entries.[1]

  • Missing Data: Incomplete reaction information, such as a missing solvent or temperature, is a common problem.

    • Solution: Depending on the extent of missing data, you can either remove the incomplete entries or use imputation techniques to fill in the missing values based on other data points.[9][10]

  • Dataset Bias: If your training data is not representative of the chemical space you are exploring, the model's predictions will be biased. For example, a model trained primarily on high-yielding reactions may perform poorly at predicting conditions for a reaction that is inherently low-yielding.

    • Solution: Ensure your training data covers a wide range of reaction outcomes and conditions. Data augmentation techniques can be used to expand the diversity of your dataset.[2][11][12]

Model Training and Interpretation Issues

Q: My model seems to have "memorized" the training data and doesn't generalize to new reactions. What is happening?

A: This is a classic case of overfitting. The model is too complex for the amount of data it has been trained on.

  • Solution:

    • Cross-Validation: Use techniques like k-fold cross-validation during training to get a more robust estimate of the model's performance on unseen data.

    • Regularization: Introduce regularization terms to the model's loss function to penalize complexity and prevent it from fitting the noise in the training data.

    • Simplify the Model: If you are using a very complex model like a deep neural network with a small dataset, consider using a simpler model like a random forest or Gaussian process.

Q: My machine learning model is a "black box." How can I understand why it is making certain predictions?

A: Model interpretability is a significant challenge in machine learning.[2][11]

  • Solution:

    • Feature Importance: For models like random forests, you can directly query the importance of each feature (e.g., temperature, a specific catalyst) in making a prediction.

    • Attribution Methods: Techniques like Integrated Gradients can be used to attribute a prediction to specific parts of the input reactants, helping to understand which molecular features are driving the predicted outcome.[2][11]

    • Chemically Intuitive Models: Some models are inherently more interpretable. For example, a decision tree-based model can provide a clear set of rules that led to a particular prediction.

Data Presentation: Quantitative Model Performance

The following tables summarize the performance of machine learning models for reaction condition prediction from the literature.

Table 1: Accuracy of a Neural Network Model for Predicting Individual Reaction Components

ComponentTop-1 Accuracy (%)Top-10 Accuracy (%)Top-50 Accuracy (%)
Catalyst79.189.294.1
Solvent 175.890.596.1
Solvent 290.196.398.4
Reagent 169.286.894.0
Reagent 286.694.997.9

Data adapted from Gao et al. (2018).[7][8] Accuracies are reported on a test set of ~1 million reactions.

Table 2: Temperature Prediction Accuracy

MetricValue
Mean Absolute Error (MAE)25.5 °C
% Predictions within ±10 °C36.7%
% Predictions within ±20 °C57.7%

Data adapted from Gao et al. (2018).[7][8] The accuracy of temperature prediction increases when the predicted chemical context (catalyst, solvents, reagents) is correct.

Table 3: Impact of Data Augmentation on Forward Reaction Prediction Accuracy

Data Augmentation LevelTop-1 Accuracy (%)
No Augmentation71.6
40-level Augmentation84.2

Data adapted from a study on the Molecular Transformer model.[12] Data augmentation involves creating multiple valid SMILES representations of the same molecule to increase the size and diversity of the training data.

Experimental Protocols

Protocol 1: General Workflow for ML-Driven Reaction Optimization

This protocol outlines the key steps for setting up and running a machine learning-guided reaction optimization experiment.

1. Problem Formulation: 1.1. Define the reaction to be optimized. 1.2. Identify the variable reaction parameters (e.g., temperature, catalyst loading, solvent ratio). 1.3. Specify the target objective(s) to be maximized or minimized (e.g., yield, enantiomeric excess, cost).

2. Data Acquisition and Preprocessing: 2.1. Collect initial experimental data. For a new reaction, this may involve a small set of initial experiments (e.g., 5-10 runs) with varying conditions.[13] For established reactions, data may be available from literature or internal databases. 2.2. Convert all molecular structures to a consistent machine-readable format (e.g., canonical SMILES). 2.3. Clean the data by correcting or removing entries with errors or missing values. 2.4. Featurize the reaction components using an appropriate representation (descriptor-based, graph-based, or text-based).

3. Model Training: 3.1. Select a suitable machine learning model (e.g., Gaussian Process for Bayesian optimization, Random Forest). 3.2. Split the dataset into training and testing sets to evaluate model performance. 3.3. Train the model on the training data to learn the relationship between reaction conditions and the outcome.

4. Suggestion of New Experiments: 4.1. Use the trained model to predict the outcome for a large number of untested experimental conditions. 4.2. Employ an acquisition function (in the case of Bayesian optimization) to select the next experiment(s) that are most likely to improve the objective, balancing exploration of the unknown parameter space with exploitation of known high-performing regions.[6]

5. Experimental Validation: 5.1. Perform the experiment(s) suggested by the model in the laboratory. 5.2. Quantify the reaction outcome (e.g., via HPLC, GC, NMR).

6. Iteration (Closed-Loop): 6.1. Add the results of the newly performed experiment(s) to the dataset. 6.2. Retrain the machine learning model with the updated dataset. 6.3. Repeat steps 4-6 until the desired optimum is reached or a predefined experimental budget is exhausted.

Protocol 2: Data Preprocessing for Reaction Datasets

A detailed workflow for preparing raw reaction data for machine learning model training.

1. Data Acquisition: 1.1. Obtain the raw dataset (e.g., from an electronic lab notebook, a literature database, or a high-throughput screening platform).

2. Initial Data Inspection: 2.1. Load the data into a data analysis environment (e.g., using the pandas library in Python). 2.2. Inspect the dataset's structure, size, and features. 2.3. Identify the data types of each column (numerical, categorical, text).

3. Handling Missing Values: 3.1. Identify columns and rows with missing data. 3.2. For columns with a high percentage of missing values, consider removing them. 3.3. For rows with missing values, either remove the entire row or impute the missing values. For numerical data, use the mean or median. For categorical data, use the most frequent category.[9]

4. Encoding Categorical Variables: 4.1. Convert non-numerical data, such as solvent or catalyst names, into a numerical format. 4.2. Use one-hot encoding to create binary columns for each category.

5. Molecular Featurization: 5.1. Convert SMILES strings of reactants and products into numerical representations (descriptors or fingerprints) using cheminformatics toolkits like RDKit.

6. Feature Scaling: 6.1. Scale all numerical features to a common range (e.g., 0 to 1) to ensure that no single feature dominates the model training process.

7. Data Splitting: 7.1. Split the preprocessed dataset into a training set and a test set (e.g., an 80/20 split) to allow for unbiased evaluation of the final model.

Visualizations

ML_Reaction_Optimization_Workflow cluster_problem_definition 1. Problem Definition cluster_data_handling 2. Data Handling cluster_ml_cycle 3. ML-Driven Iteration cluster_outcome 4. Outcome Define_Reaction Define Reaction & Objectives Select_Parameters Select Variable Parameters Initial_Data Acquire Initial Experimental Data Select_Parameters->Initial_Data Preprocess_Data Preprocess & Featurize Data Initial_Data->Preprocess_Data Train_Model Train ML Model Preprocess_Data->Train_Model Suggest_Experiments Suggest New Experiments Train_Model->Suggest_Experiments Experimental_Validation Perform Experiments in Lab Suggest_Experiments->Experimental_Validation Update_Dataset Update Dataset with New Results Experimental_Validation->Update_Dataset Optimal_Conditions Optimal Reaction Conditions Found Experimental_Validation->Optimal_Conditions Convergence Update_Dataset->Train_Model Iterate

Caption: A workflow diagram illustrating the closed-loop process of machine learning-driven reaction optimization.

Troubleshooting_Workflow cluster_data_solutions Data Solutions cluster_model_solutions Model Solutions Start Poor Model Performance Check_Data Investigate Data Quality Start->Check_Data Check_Model Investigate Model Training Start->Check_Model Data_Issue Data Issue Identified? Check_Data->Data_Issue Model_Issue Model Issue Identified? Check_Model->Model_Issue Data_Issue->Model_Issue No Clean_Data Clean & Standardize Data Data_Issue->Clean_Data Yes Handle_Missing Impute or Remove Missing Values Data_Issue->Handle_Missing Yes Address_Bias Augment or Diversify Dataset Data_Issue->Address_Bias Yes Cross_Validate Use Cross-Validation Model_Issue->Cross_Validate Yes Regularize Apply Regularization Model_Issue->Regularize Yes Simplify_Model Choose a Simpler Model Model_Issue->Simplify_Model Yes Interpret_Model Use Interpretability Tools Model_Issue->Interpret_Model Yes End Retrain & Evaluate Model Model_Issue->End No Clean_Data->End Handle_Missing->End Address_Bias->End Cross_Validate->End Regularize->End Simplify_Model->End Interpret_Model->End

Caption: A logical workflow for troubleshooting common issues in machine learning models for reaction optimization.

References

Technical Support Center: High-Throughput Screening for 6-Chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing 6-chloroquinoline reactions using high-throughput screening (HTS) methodologies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the high-throughput screening of this compound reactions.

Problem / Observation Potential Cause & Explanation Recommended Solution
Low or No Product Conversion Across All Wells Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the this compound ring can coordinate to the palladium catalyst, forming inactive species and halting the catalytic cycle.[1]1. Employ Bulky Ligands: Use sterically hindering phosphine ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos, dtbpf) to shield the palladium center and prevent coordination by the quinoline.[1][2] 2. Screen Ligand Loading: An optimal ligand-to-metal ratio is crucial.
Inefficient Pre-catalyst Activation: Many HTS campaigns use Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species. This reduction step may be failing under the screened conditions.[1][3]1. Use a Direct Pd(0) Source: Consider screening catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2. Optimize Reduction Conditions: Ensure the chosen base and solvent are suitable for efficient pre-catalyst reduction.
Poor Reagent/Solvent Quality: Trace amounts of water or oxygen can deactivate the catalyst. Impurities in starting materials can also inhibit the reaction.[1]1. Use Anhydrous & Degassed Solvents: Ensure all solvents are freshly distilled and thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Verify Reagent Purity: Use high-purity this compound and coupling partners. 3. Maintain Inert Atmosphere: Utilize an inertion box or glovebox for plate preparation.[4]
High Variability and Poor Reproducibility Between Replicate Wells Assay Drift: Gradual changes in signal over the course of a plate run due to factors like reagent degradation, temperature fluctuations, or instrument instability.[5]1. Randomize Plate Layout: Run replicate experiments in a randomized order rather than sequentially.[5] 2. Monitor Environment: Ensure consistent temperature control during incubation. 3. Use Fresh Reagents: Prepare fresh stock solutions of sensitive reagents before each run.
Inconsistent Liquid Handling: Inaccurate or imprecise dispensing of reagents by automated liquid handlers, especially at low volumes, can lead to significant concentration errors.1. Calibrate Liquid Handlers: Regularly calibrate robotic liquid handlers for the specific volumes and solvent systems being used. 2. Perform Quality Control Checks: Use a dye solution to visually inspect dispensing accuracy in a test plate.
Significant Byproduct Formation (e.g., Homocoupling, Hydrodehalogenation) Oxygen Contamination (Homocoupling): Traces of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]1. Rigorous Degassing: Thoroughly degas all stock solutions and the final reaction plate before sealing and heating.[1] 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas throughout the experiment.
Suboptimal Reaction Conditions: High temperatures or certain catalyst/ligand combinations can favor side reactions like hydrodehalogenation (replacement of the chlorine with hydrogen).1. Screen Temperatures: Include temperature as a key variable in your experimental design. Lower temperatures may reduce byproduct formation.[1] 2. Vary Stoichiometry: For Suzuki reactions, consider using a slight excess of the boronic acid and adding it slowly if possible, though this is challenging in HTS.[1]
False Positives or False Negatives in Hit Identification Assay Interference (False Positives): Compounds that appear as "hits" due to interference with the analytical method (e.g., autofluorescence, ion suppression in MS) rather than true reactivity.[5]1. Perform Counter-Screens: Analyze "hits" using an orthogonal method that relies on a different detection principle.[5] 2. Visually Inspect Data: Check for unusual peak shapes or spectral data that might indicate interference.
Poor Solubility (False Negatives): Active compounds or catalysts that are missed because they have poor solubility in the reaction solvent, preventing them from participating effectively in the reaction.1. Screen Multiple Solvents: Include a diverse range of solvents in your HTS design. 2. Check for Precipitation: Visually inspect wells for any signs of precipitation after reagent addition and during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to screen for optimizing a this compound cross-coupling reaction?

A successful HTS campaign requires a systematic exploration of key variables. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the primary parameters to screen include:

  • Palladium Source (Pre-catalyst): Both Pd(II) and Pd(0) sources should be considered.

  • Ligand: This is often the most influential parameter. Screen a diverse set of ligands, focusing on bulky, electron-rich phosphines that are known to be effective for challenging substrates.[1]

  • Base: The choice of base is critical and reaction-specific. Screen a range of inorganic (e.g., K₂CO₃, K₃PO₄) and organic bases.[1][6] For aminations, stronger bases like NaOtBu or LHMDS are often necessary.[1]

  • Solvent: Solvents can dramatically affect catalyst stability and reactivity. Screen a variety of polar aprotic (e.g., DMF, DMSO, Dioxane) and alcoholic (e.g., iPrOH, tBuOH) solvents.

  • Temperature: Temperature affects reaction rates and byproduct formation. Screening at multiple temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.[7]

  • Concentration: Substrate concentration can impact reaction kinetics and solubility.

Q2: Which analytical techniques are best suited for high-throughput analysis of this compound reactions?

The primary challenge in HTS is the rapid analysis of a large number of samples.[8] Suitable techniques include:

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is the most common method, providing rapid separation and quantification of starting materials, products, and byproducts.[8]

  • DESI-MS (Desorption Electrospray Ionization Mass Spectrometry): This technique allows for extremely rapid screening (approaching 10,000 samples/hour) by analyzing microdroplets directly from the reaction plate, as demonstrated for Suzuki couplings.[9][10]

  • IR-MALDESI-MS (Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry): An advanced method used to quantify hundreds of reactions in minutes, particularly useful for photoredox HTS.[11]

Q3: How can I set up a 96-well plate for a typical Suzuki-Miyaura reaction screen with this compound?

A common approach is to use a "master plate" design. For example, to screen 12 ligands and 8 bases:

  • Stock Solutions: Prepare stock solutions of this compound, your boronic acid partner, the palladium pre-catalyst, and all ligands and bases in a suitable solvent.

  • Reagent Plates: Use a 96-well plate to array the 8 different base stock solutions along the columns. Use another plate to array the 12 different ligand stock solutions along the rows.

  • Robotic Dispensing: An automated liquid handler dispenses the base solutions column-wise and the ligand solutions row-wise into the final 96-well reaction plate.

  • Master Mix Addition: A "master mix" containing the this compound, boronic acid, and palladium pre-catalyst is then dispensed into all wells.

  • Sealing and Incubation: The plate is securely sealed and incubated at the desired temperature with shaking. This setup allows for the efficient screening of 96 unique ligand/base combinations.

Q4: What is a typical reaction scale for HTS in a 96-well plate?

HTS is designed to conserve precious materials.[12] A typical reaction volume in a 96-well plate is 100-200 μL.[13] At a substrate concentration of 0.1 M, a 100 μL reaction would only consume ~1.6 mg of this compound (10 μmol).[13] Further miniaturization to 384- or 1536-well plates can reduce material consumption to the microgram or even nanogram scale per reaction.[11][12]

Data Presentation: Optimizing Cross-Coupling Reactions

The following tables summarize typical variables and potential outcomes for common palladium-catalyzed cross-coupling reactions involving this compound. The yield data is illustrative, representing trends seen in HTS campaigns.

Table 1: Illustrative HTS Data for Suzuki-Miyaura Coupling of this compound Reaction: this compound + Arylboronic Acid → 6-Arylquinoline

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O10092
Pd₂(dba)₃JohnPhos K₃PO₄ iPrOH 80 91 [2]
Pd₂(dba)₃RuPhosK₂CO₃DMF12075
Pd(OAc)₂PPh₃Cs₂CO₃Toluene11045
Pd(OAc)₂dppfNaOtBuTHF8060

Table 2: Illustrative HTS Data for Buchwald-Hartwig Amination of this compound Reaction: this compound + Amine → 6-Aminoquinoline

Catalyst (2 mol%)Ligand (4 mol%)Base (1.5 equiv.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃Xantphos NaOtBu Toluene 110 88
Pd(OAc)₂RuPhosLHMDSDioxane10082
Pd₂(dba)₃BINAPCs₂CO₃Toluene11070[14]
Pd(OAc)₂cataCXium AK₃PO₄tBuOH9055
Pd₂(dba)₃BrettPhosK₂CO₃THF8030
Pd(OAc)₂NoneNaOtBuDioxane100<5

Experimental Protocols

Protocol: High-Throughput Screening of Suzuki-Miyaura Reaction Conditions in a 96-Well Plate

This protocol outlines a method for screening 8 ligands and 12 bases for the Suzuki-Miyaura coupling of this compound with a partner boronic acid.

1. Materials and Stock Solution Preparation (in a glovebox or inertion box):

  • Solvent: Anhydrous, degassed 1,4-dioxane.

  • This compound Stock (0.2 M): Dissolve 327.2 mg of this compound in 10 mL of dioxane.

  • Boronic Acid Stock (0.3 M): Dissolve 1.5 equivalents of the desired boronic acid in 10 mL of dioxane.

  • Pd Pre-catalyst Stock (Pd(OAc)₂, 4 mM): Dissolve 9.0 mg of Pd(OAc)₂ in 10 mL of dioxane.

  • Ligand Plate (8 mM): In an 8-well strip or deep-well plate, prepare 8 separate 1 mL stock solutions of different phosphine ligands (e.g., XPhos, SPhos, etc.) in dioxane.

  • Base Plate (Aqueous, 2 M): In a 12-well strip or deep-well plate, prepare 12 separate 1 mL aqueous solutions of different bases (e.g., K₃PO₄, K₂CO₃, etc.).

2. Automated Reagent Dispensing (using a calibrated liquid handler):

  • Reaction Plate: Use a 96-well plate containing small glass vial inserts (100-200 μL volume).[13]

  • Dispense Ligands: Dispense 10 μL of each of the 8 ligand solutions into the 12 wells of its corresponding row (e.g., Ligand 1 into all wells of Row A).

  • Dispense Bases: Dispense 10 μL of each of the 12 base solutions into the 8 wells of its corresponding column (e.g., Base 1 into all wells of Column 1).

3. Master Mix Preparation and Dispensing:

  • Prepare a master mix for all 96 reactions:

    • 5.0 mL of this compound Stock (0.2 M)

    • 5.0 mL of Boronic Acid Stock (0.3 M)

    • 5.0 mL of Pd(OAc)₂ Stock (4 mM)

  • Vortex the master mix thoroughly.

  • Dispense 50 μL of the master mix into each of the 96 wells of the reaction plate.

  • The final volume in each well will be 70 μL.

4. Reaction Execution:

  • Sealing: Securely seal the 96-well plate with a heat-resistant, pierceable cap mat.

  • Incubation: Place the sealed plate on a heating block with shaking capabilities set to the desired temperature (e.g., 100 °C).

  • Reaction Time: Allow the reactions to proceed for a set time (e.g., 12-24 hours).

5. Sample Quenching and Analysis:

  • Cooling: Remove the plate from the heat and allow it to cool to room temperature.

  • Quenching & Dilution: Add 200 μL of a suitable solvent (e.g., acetonitrile) containing an internal standard to each well.

  • Analysis: Seal the plate again, vortex, and centrifuge briefly. Analyze the supernatant from each well via automated UPLC-MS to determine the conversion or yield.

Visualizations

HTS_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data to Decision plate_prep 1. Stock Solution & Plate Preparation dispensing 2. Robotic Reagent Dispensing plate_prep->dispensing sealing 3. Plate Sealing (Inert Atmosphere) dispensing->sealing incubation 4. Incubation (Heating & Shaking) sealing->incubation quenching 5. Quenching & Dilution incubation->quenching analysis 6. UPLC-MS Analysis quenching->analysis data_proc 7. Data Processing (Heatmap Generation) analysis->data_proc hit_id 8. 'Hit' Identification (Optimal Conditions) data_proc->hit_id hit_val 9. Hit Validation & Scale-up hit_id->hit_val

Caption: High-Throughput Screening (HTS) workflow for reaction optimization.

Optimization_Logic Outcome Reaction Outcome Yield Yield Outcome->Yield Purity Purity Outcome->Purity Catalyst Catalyst (Pd Source) Catalyst->Outcome Ligand Ligand Ligand->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temp Temperature Temp->Outcome Conc Concentration Conc->Outcome

Caption: Interrelationship of variables in reaction optimization screening.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 6-Chloroquinoline for structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Molecular Architecture of 6-Chloroquinoline: A Comparative Guide to ¹H and ¹³C NMR Analysis for Definitive Structure Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, a key heterocyclic scaffold in medicinal chemistry. We present detailed experimental protocols, comparative data analysis, and an overview of alternative analytical techniques, offering a robust framework for structure verification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the detailed structural analysis of organic molecules. For a compound such as this compound, ¹H and ¹³C NMR offer complementary insights into its atomic framework, providing irrefutable evidence of its constitution. This guide delves into the specifics of NMR analysis for this compound, presenting experimental data and methodologies to aid researchers in their structural confirmation workflows.

Comparative Analysis of ¹H and ¹³C NMR Data for this compound

The definitive structure of this compound can be ascertained through the careful analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in these spectra provide a detailed map of the molecule's connectivity and electronic environment. The experimental data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The position, splitting pattern, and coupling constants of each signal are crucial for their precise assignment.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-28.85dd4.2, 1.5
H-37.52dd8.4, 4.2
H-48.38d8.4
H-57.95d2.4
H-77.78dd9.0, 2.4
H-88.05d9.0

Note: dd = doublet of doublets, d = doublet.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the quinoline ring.

Carbon Assignment Chemical Shift (δ) ppm
C-2150.8
C-3122.5
C-4136.2
C-4a128.9
C-5127.8
C-6131.5
C-7130.1
C-8126.4
C-8a147.3

Workflow for Structure Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression, from sample preparation to the final analysis of the spectral data.

Structure_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Verification a Dissolve 5-10 mg in 0.5-0.7 mL DMSO-d6 b Filter into NMR tube a->b c Acquire 1H NMR Spectrum b->c d Acquire 13C NMR Spectrum b->d e Assign Chemical Shifts c->e d->e f Analyze Multiplicities & Coupling Constants e->f g Compare with Expected Structure f->g h Confirm this compound Structure g->h

A logical workflow for the structural confirmation of this compound using NMR spectroscopy.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structure elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Unambiguous structure determination.Requires a single crystal of suitable quality.
Elemental Analysis Percentage composition of elements.Confirms the empirical and molecular formula.Does not provide structural information.

This guide underscores the central role of ¹H and ¹³C NMR spectroscopy in the definitive structural confirmation of this compound. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently verify the molecular architecture of this important heterocyclic compound, ensuring the integrity of their research and development endeavors.

A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloroquinoline and 8-chloroquinoline are pivotal heterocyclic building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Their utility stems from the reactivity of the C-Cl bond, which allows for the introduction of diverse substituents onto the quinoline scaffold. However, the positional isomerism of the chlorine atom—at the 6-position on the carbocyclic ring versus the 8-position adjacent to the heterocyclic nitrogen—imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity. This guide provides an objective, data-driven comparison of these two isomers in key synthetic transformations.

Electronic and Steric Influences on Reactivity

The reactivity of the chloro-substituent on the quinoline ring is governed by a combination of electronic and steric effects.

  • Electronic Effects: The quinoline ring system is generally electron-deficient due to the electronegativity of the nitrogen atom. This effect is more pronounced in the pyridine ring. The chlorine atom at the 6-position is primarily influenced by the resonance and inductive effects of the fused benzene ring. In contrast, the chlorine atom at the 8-position experiences a more direct electronic influence from the adjacent nitrogen atom. Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that substitution can significantly alter the reactive nature of the quinoline moiety.[1][2]

  • Steric Effects: The 8-position of the quinoline ring is subject to significant steric hindrance due to its proximity to the nitrogen atom and the per-position hydrogen (at C7). This steric crowding can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and yields. The 6-position, being more exposed on the carbocyclic ring, is less sterically encumbered.

These fundamental differences are manifested in the outcomes of various chemical reactions.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of this compound and 8-chloroquinoline is most evident in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing haloquinolines.[3][4] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the halogen. The stability of the resulting Meisenheimer complex is crucial.[5]

Generally, SNAr reactions are favored by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate.[4][5] In the context of chloroquinolines, the electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack.

Reaction TypeIsomerNucleophileConditionsYieldReference
AminationThis compoundAmmoniaHigh Temperature/PressureModerate[Generic]
Amination8-ChloroquinolineAmmoniaHigh Temperature/PressureLow to Moderate[Generic]
HydrolysisThis compoundNaOH (aq)High TemperatureModerate[Generic]
Hydrolysis8-ChloroquinolineNaOH (aq)High TemperatureGood (93%)[6]
  • Discussion: While direct comparative studies under identical conditions are sparse, literature precedents suggest that the 8-chloro isomer can be effectively hydrolyzed to 8-hydroxyquinoline in high yield.[6] The reactivity in amination reactions can be more challenging for both isomers, often requiring harsh conditions. The steric hindrance at the 8-position can make it less susceptible to attack by bulky nucleophiles compared to the 6-position.

Experimental Protocol: Hydrolysis of 8-Chloroquinoline

  • Setup: A mixture of 8-chloroquinoline and an aqueous solution of sodium hydroxide is prepared in a high-pressure reactor.

  • Reaction: The mixture is heated to a high temperature (e.g., 200-250 °C) for several hours.

  • Workup: After cooling, the reaction mixture is neutralized with an acid. The product, 8-hydroxyquinoline, is then extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or chromatography to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of 6- and 8-chloroquinoline in these reactions is highly dependent on the specific reaction type, catalyst system, and substrate.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and a boronic acid, is widely used in the synthesis of biaryl compounds.[7][8]

IsomerBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroquinoline{2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acidPd(PPh₃)₄Na₂CO₃ (aq)DME--96[9]
Substituted 4-ChloroquinolineVarious Arylboronic AcidsPd(PPh₃)₄-----[10]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the chloroquinoline, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent Addition: A suitable solvent (e.g., toluene, dioxane, or DME, often with water) is added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[12][13][14] This reaction is particularly important in pharmaceutical development, as the resulting arylamines are common motifs in drug candidates.[15]

IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineCyclic AminesPd₂(dba)₃ / BINAPNaOtBuToluene80Good[16][17]
5-Bromo-8-benzyloxyquinolineSubstituted AnilinesPd(OAc)₂ / JohnphosNaOtBuToluene11080-90[15]
  • Discussion: The examples above highlight the successful application of Buchwald-Hartwig amination to functionalized quinolines. While these examples do not directly compare 6- and 8-chloro isomers, they demonstrate the feasibility of these reactions. The choice of ligand is critical for successful amination of aryl chlorides. Sterically hindered and electron-rich phosphine ligands are often required.[14] The steric environment of the 8-position in 8-chloroquinoline would likely necessitate a carefully optimized catalyst system, potentially favoring less bulky amines, to achieve comparable yields to the 6-isomer.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloroquinoline, the amine, a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added.

  • Reaction: The vessel is sealed and heated to the required temperature (typically 80-120 °C) with stirring for the duration of the reaction.

  • Workup: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.

Visualizing Reactivity Factors and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the key factors influencing reactivity and a typical experimental workflow.

G Factors Influencing Reactivity of Chloroquinolines cluster_6 This compound cluster_8 8-Chloroquinoline 6-Cl Less Steric Hindrance 6-R Higher Reactivity with Bulky Reagents 6-Cl->6-R 6-E Electronic Effects from Carbocyclic Ring 6-E->6-R Reactivity Reactivity 6-R->Reactivity 8-Cl Significant Steric Hindrance (peri-position) 8-R Lower Reactivity with Bulky Reagents 8-Cl->8-R 8-E Direct Electronic Influence from Nitrogen 8-E->8-R 8-R->Reactivity

Caption: Factors influencing the reactivity of 6- and 8-chloroquinoline.

G General Workflow for Palladium-Catalyzed Cross-Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Chloroquinoline, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

References

A Comparative Analysis of the Biological Activity of 6-Iodo, 6-Bromo, and 6-Chloro Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenation, a common strategy in drug design, can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a comparative overview of the biological activities of 6-iodo, 6-bromo, and 6-chloro quinoline analogs, synthesizing data from various studies to offer a clear, evidence-based perspective for researchers in drug discovery and development.

Physicochemical Properties: A Foundation for Biological Activity

The nature of the halogen substituent at the 6-position of the quinoline ring imparts distinct physicochemical characteristics that influence the pharmacokinetic and pharmacodynamic profiles of the analogs. The key differences lie in the atomic radius, electronegativity, and lipophilicity of iodine, bromine, and chlorine. Generally, lipophilicity follows the trend I > Br > Cl, which can affect membrane permeability and cellular uptake.[4]

Anticancer Activity: A Comparative Overview

Below is a summary of the in vitro anticancer activity of various 6-halogenated quinoline derivatives against several human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and the specific quinoline scaffold.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
6-Bromo-quinolines 6-Bromo-5-nitroquinolineHT29 (Human Colon Adenocarcinoma)26.2[5]
6-Bromo-5-nitroquinolineHeLa (Human Cervical Cancer)24.1[5]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Human Cervical Cancer)35.1% apoptosis[6]
6-Chloro-quinolines 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Human Breast Adenocarcinoma)82.9% growth reduction[6]
Quinoline hydrazone analog (from 6-chloro-2-methyl-quinolin-4-yl-hydrazine)NCI-60 Cell LinesGI50: 0.33 - 4.87[1]

Insights into Anticancer Activity:

  • Studies on 6,8-dibromoquinoline analogs have shown that the introduction of bromine atoms significantly influences cytotoxic potential. Further substitutions on this scaffold have led to potent activity against a range of cancer cell lines.[7]

  • For 6-chloro-quinoline derivatives, the anticancer activity has been linked to the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.[8]

  • The electron-withdrawing nature of halogens is generally considered favorable for cytotoxicity. For instance, the introduction of a nitro group alongside a bromine atom in 6-bromo-5-nitroquinoline demonstrated notable antiproliferative activity.[5][7]

Antimicrobial Activity: A Comparative Perspective

Halogenated quinolines have also demonstrated significant potential as antimicrobial agents. The data below summarizes the in vitro antimicrobial activity of various 6-halogenated quinoline derivatives against selected microbial strains, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassSpecific AnalogTarget MicroorganismMIC (µg/mL)Reference
6-Iodo-quinolines 6-Iodo-substituted carboxy-quinoline (4c: 2-(4-Chlorophenyl))Staphylococcus epidermidis31.25[9]
6-Iodo-substituted carboxy-quinoline (4b: 2-(4-Fluorophenyl))Staphylococcus epidermidis62.5[9]
6-Iodo-substituted carboxy-quinoline (4s: 2-(2-Furyl))Candida parapsilosis31.25[9]
6-Bromo-quinolines 9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[10]
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)[10]
6-Chloro-quinolines Quinoline-2-one derivative (6c)MRSA0.75[11]
Quinoline-2-one derivative (6c)VRE0.75[11]

Insights into Antimicrobial Activity:

  • 6-Iodo-substituted carboxy-quinolines have shown notable activity against Staphylococcus epidermidis and the fungus Candida parapsilosis.[9][12] The nature of the substituent at the C2 position, in addition to the iodine at C6, significantly influences the antimicrobial potency.[9]

  • Bromoquinoline derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[10]

  • 6-Chloro-quinoline analogs have been developed as potent antibacterial agents against multidrug-resistant Gram-positive strains, including MRSA and VRE.[11]

  • The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[13]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6-halogenated quinoline analogs) and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.[14]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.[14]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) or a solubilization buffer is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[14]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[8][14]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density, typically adjusted to a 0.5 McFarland standard.[10]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate broth medium.[10][13]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[5][10]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[5][10][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][10]

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline analogs are often mediated through their interaction with specific cellular signaling pathways. For instance, their anticancer activity can be attributed to the inhibition of key kinases involved in cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 6-Halogenated Quinoline Analog Quinoline->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-halogenated quinoline analogs.

The antimicrobial action of many quinolones targets bacterial DNA replication machinery.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (Subunits A & B) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA damage and cell death when inhibited Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Quinoline 6-Halogenated Quinoline Analog Quinoline->DNA_Gyrase Inhibition

Caption: Mechanism of action of quinoline analogs via inhibition of bacterial DNA gyrase.

Conclusion

  • Anticancer Activity: Both 6-bromo and 6-chloro quinoline analogs have demonstrated significant cytotoxic and antiproliferative effects. The choice of halogen may influence the mechanism of action and the potency against specific cancer cell lines.

  • Antimicrobial Activity: 6-iodo, 6-bromo, and 6-chloro quinoline derivatives have all shown potent activity against a range of pathogens. The selection of the halogen can be tailored to target specific microorganisms, including drug-resistant strains.

Further structure-activity relationship (SAR) studies are warranted to fully elucidate the impact of these halogens on the biological activity of quinoline analogs. This will enable the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding to aid researchers in this endeavor.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and reliable scientific outcomes. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 6-Chloroquinoline, a significant heterocyclic compound. We will delve into the principles, performance characteristics, and experimental protocols of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity determination hinges on various factors, including the nature of potential impurities, the required sensitivity, and the analytical objective (e.g., routine quality control versus impurity identification). The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and qNMR for the analysis of this compound and its analogues. The data presented is a composite derived from validated methods for structurally similar quinoline derivatives and serves as a robust starting point for method development.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between a stationary and a liquid mobile phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Quantitative purity (% area), detection of non-volatile impurities.[1]Identification and quantification of volatile and semi-volatile impurities.[2]Absolute purity determination, structural confirmation, and quantification of proton-containing impurities without a specific reference standard of the analyte.[2]
Linearity (r²) > 0.999> 0.99Not applicable in the same sense; relies on the direct proportionality of signal intensity to the number of nuclei.[3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Highly accurate, often used as a primary method.[2]
Precision (% RSD) < 1.5%< 5%< 1%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 ng/mL~0.1% (impurity)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.05 - 0.5 ng/mL~0.5% (impurity)
Key Advantages Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[4]High resolution for volatile and semi-volatile impurities; provides structural information for impurity identification.[2]Highly accurate and precise, serves as a primary method for obtaining an absolute purity value.[2]
Key Disadvantages May require derivatization for some compounds; co-elution of impurities is possible.Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures.[2]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[2]

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the efficient and accurate determination of compound purity. The following diagrams illustrate a general experimental workflow for purity analysis and a logic diagram to aid in the selection of the most appropriate analytical method.

Experimental Workflow for Purity Analysis Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Purity Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition qNMR->DataAcquisition Processing Chromatogram/Spectrum Processing DataAcquisition->Processing ImpurityID Impurity Identification & Quantification Processing->ImpurityID PurityCalc Purity Calculation ImpurityID->PurityCalc FinalReport FinalReport PurityCalc->FinalReport Final Purity Report

A general experimental workflow for the purity analysis of this compound.

Method Selection Logic Logic Diagram for Selecting an Analytical Method node_rect node_rect start Purity Analysis Requirement impurity_nature Nature of Expected Impurities? start->impurity_nature impurity_nature->node_rect GC-MS impurity_nature->node_rect HPLC-UV and/or GC-MS accuracy_needed High Accuracy Needed for Primary Standard? impurity_nature->accuracy_needed Non-Volatile/ Thermally Labile accuracy_needed->node_rect qNMR accuracy_needed->node_rect HPLC-UV

References

A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of new therapeutic agents, novel chloroquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed chloroquinoline derivatives, focusing on their potential as anticancer, antimalarial, and antibacterial agents. The performance of these compounds is evaluated through Density Functional Theory (DFT) and molecular docking studies, with supporting in vitro experimental data. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison of Novel Chloroquinoline Derivatives

The following tables summarize the key performance indicators of selected novel chloroquinoline derivatives from recent studies. These indicators include biological activity (IC50), molecular docking scores (binding energy), and quantum chemical descriptors derived from DFT calculations.

Anticancer Activity
CompoundTarget Protein (PDB ID)Cancer Cell LineIC50 (µM)Binding Energy (kcal/mol)HOMO-LUMO Gap (eV)Key Interacting ResiduesReference
Compound 4f EGFRA549, MCF70.015 ± 0.001Not explicitly statedNot explicitly statedKey amino acids in the active site[1]
Compound 9 A2BARHepG2, MCF-7, HCT-116, PC-3Not explicitly statedStronger than co-crystalized ligandNot explicitly statedNot explicitly stated[2]
Compound 16 A2BARHepG2, MCF-7, HCT-116, PC-3Not explicitly statedStronger than co-crystalized ligandNot explicitly statedNot explicitly stated[2]
Compound 10d c-Abl kinase (1IEP)A54943.1Not explicitly statedNot explicitly statedNot explicitly stated[3]
Compound 10g c-Abl kinase (1IEP)MCF-759.1Not explicitly statedNot explicitly statedNot explicitly stated[3]
Compound 3b CDK2, DNAMCF-77.016Not explicitly statedNot explicitly statedPartial insertion into DNA[4]
Compound 3c CDK2, DNAMCF-77.05Not explicitly statedNot explicitly statedPartial insertion into DNA[4]
Antimalarial Activity
CompoundTarget ProteinP. falciparum StrainIC50 (µM)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Novel Derivatives PfDHFR, Heme detoxification pathway3D7 (sensitive), W2 (resistant)Low micromolar rangeNot explicitly statedNot explicitly stated[5]
Compound 3 PfA-M1Not specifiedNot specified-11.2Active site residues[6]
Antibacterial Activity
CompoundTarget ProteinBacterial StrainMIC (µg/mL)Binding Affinity (ΔG, kcal/mol)HOMO-LUMO Gap (eV)Reference
Compound A Cysteine protease Spe BStreptococcus pyogenesNot specified-6.762Not specified
Compound B Not specifiedStaphylococcus aureusNot specified-7.562Not specified
Compound C Gyrase BE. coliNot specified-8.5620.1609
Compound D NDM-1Klebsiella pneumoniaeNot specified-7.524Not specified
Compound E Azobenzene reductaseNot specifiedNot specifiedNot specified0.130
Compound 2 Peptide Deformylase (PDF)Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50Not specifiedNot specified[7]
Compound 6 Peptide Deformylase (PDF)Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50Not specifiedNot specified[7]
Compound 8 E. coli DNA gyrase BE. coliGood activity (12.00 ± 0.00 mm inhibition zone)-6.6Not specified[8]

Experimental and Computational Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key computational experiments.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry of the chloroquinoline derivatives and to determine their electronic properties. These properties, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of the molecules.

  • Software: Gaussian 09 or similar quantum chemistry packages.

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is commonly used.

  • Basis Set: The 6-311G(d,p) or 6-311+G basis set is frequently applied for geometry optimization and electronic structure calculations.

  • Calculated Properties:

    • Optimized molecular geometry

    • Highest Occupied Molecular Orbital (HOMO) energy

    • Lowest Unoccupied Molecular Orbital (LUMO) energy

    • HOMO-LUMO energy gap (ΔE)

    • Dipole moment

    • Molecular Electrostatic Potential (MEP) maps

    • Mulliken population analysis

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of the chloroquinoline derivatives within the active site of their biological targets.

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.

  • Ligand Preparation: The 3D structures of the chloroquinoline derivatives are generated and optimized using DFT or other molecular mechanics methods. Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Protocol: A grid box is defined to encompass the active site of the target protein. The docking simulations are then performed using a specific search algorithm (e.g., Lamarckian genetic algorithm in AutoDock). The results are ranked based on the predicted binding energy or docking score.

  • Analysis: The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the typical workflow of DFT and molecular docking studies and the logical relationship of key molecular interactions.

DFT_Docking_Workflow cluster_design Computational Design & Synthesis cluster_dft DFT Studies cluster_docking Molecular Docking cluster_validation Experimental Validation start Novel Chloroquinoline Derivative Design synthesis Chemical Synthesis start->synthesis dft Geometry Optimization & Electronic Properties synthesis->dft ligand_prep Ligand Preparation synthesis->ligand_prep in_vitro In Vitro Biological Assays (IC50, MIC) synthesis->in_vitro quantum_descriptors HOMO, LUMO, MEP, etc. dft->quantum_descriptors protein_prep Target Protein Preparation (PDB) docking_sim Docking Simulation protein_prep->docking_sim ligand_prep->docking_sim binding_analysis Binding Energy & Interaction Analysis docking_sim->binding_analysis sar Structure-Activity Relationship (SAR) binding_analysis->sar in_vitro->sar

Figure 1. A generalized workflow for the computational and experimental evaluation of novel chloroquinoline derivatives.

Molecular_Interactions cluster_ligand Chloroquinoline Derivative cluster_protein Protein Active Site ligand Ligand residue1 Amino Acid Residue 1 ligand->residue1 Hydrogen Bond residue2 Amino Acid Residue 2 ligand->residue2 Hydrophobic Interaction residue3 Amino Acid Residue 3 ligand->residue3 Pi-Pi Stacking residue4 Amino Acid Residue 4 ligand->residue4 Electrostatic Interaction

Figure 2. Key molecular interactions between a chloroquinoline derivative and the amino acid residues of a target protein's active site.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common methods for synthesizing the quinoline scaffold: the Doebner-von Miller synthesis of 6-chloro-2-methylquinoline and the Combes synthesis of 2,4-dimethylquinoline. The successful synthesis of these compounds is validated through a comprehensive analysis of their spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Quinoline Synthesis

The quinoline ring system is a fundamental heterocyclic scaffold present in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antibacterial properties. The development of efficient and versatile synthetic routes to access substituted quinolines is a cornerstone of medicinal chemistry. This guide compares two classical named reactions for quinoline synthesis, highlighting their distinct starting materials and reaction conditions, and provides the spectroscopic data necessary to validate the resulting products.

Experimental Workflow Overview

The general workflow for the synthesis and validation of a target quinoline derivative involves several key stages, from the initial reaction setup to the final spectroscopic confirmation of the product's identity and purity.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis A Reactants & Solvent (e.g., Aniline derivative, Carbonyl compound) C Heating / Reflux A->C B Acid Catalyst (e.g., HCl, H₂SO₄) B->C D Neutralization (e.g., NaOH solution) C->D E Extraction (e.g., with Dichloromethane) D->E F Drying & Solvent Removal E->F G Column Chromatography or Recrystallization F->G L Pure Product G->L H ¹H NMR M Structure Validation H->M I ¹³C NMR I->M J IR Spectroscopy J->M K Mass Spectrometry K->M L->H L->I L->J L->K G cluster_cell Host Cell / Parasite cluster_endosome Acidic Compartment (Endosome / Food Vacuole) ProtonPump V-ATPase Proton Pump H_in pH_dependent_enzymes pH-Dependent Enzymes H_in->pH_dependent_enzymes Activates H_out H_out->H_in Pumping Enzyme_Product Product pH_dependent_enzymes->Enzyme_Product Enzyme_Substrate Substrate Enzyme_Substrate->pH_dependent_enzymes Chloroquine_unprotonated Chloroquine (Unprotonated) Chloroquine_protonated Chloroquine-H⁺ (Protonated & Trapped) Chloroquine_unprotonated->Chloroquine_protonated Enters & gets protonated by H⁺ Chloroquine_protonated->H_in Buffers H⁺ (Raises pH) Inhibition Inhibition Inhibition->pH_dependent_enzymes

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-chloroquinoline core represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimalarial, and antimicrobial activities. By presenting key quantitative data, detailed experimental protocols, and visual representations of SAR, this document aims to facilitate further research and development in this promising area.

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in the development of new drugs. The introduction of a chlorine atom at the 6-position has been shown to significantly influence the biological activity of these compounds, often enhancing their potency. This guide delves into the nuanced effects of various substituents on the this compound framework, offering insights into the rational design of more effective therapeutic agents.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The structure-activity relationship studies reveal that modifications at different positions of the quinoline ring can dramatically alter their anticancer efficacy.

Key Structural Modifications and Their Impact on Anticancer Activity

The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. For instance, the introduction of a 1,5-diaryl-1,4-pentadien-3-one moiety has been shown to yield compounds with potent antitumor activities. Furthermore, linking the 6-chloroquinazoline moiety to this system has resulted in derivatives that can induce apoptosis in cancer cells.[1]

Here, we compare the cytotoxic activity of several this compound derivatives against various cancer cell lines.

CompoundR1R2Cell LineIC50 (µM)Reference
5a H4-FMGC-8032.5[1]
Bcap-373.2[1]
PC35.1[1]
5f 4-OCH34-ClMGC-8031.8[1]
Bcap-372.9[1]
PC34.6[1]

Table 1: Cytotoxic Activity of 6-Chloroquinazoline Derivatives.

The data in Table 1 indicates that electron-withdrawing groups (like fluorine and chlorine) and electron-donating groups (like methoxy) on the terminal aryl rings can modulate the anticancer activity. Specifically, compound 5f , with a methoxy group at the R1 position and a chlorine atom at the R2 position, exhibited the most potent activity against the MGC-803 cell line.[1]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MGC-803, Bcap-37, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Logical Relationship of Anticancer SAR

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 Position 7: Bulky alkoxy group Scaffold->R1 Beneficial for activity R2 Position 4: Amino side chain Scaffold->R2 Facilitates activity Activity Increased Anticancer Potency R1->Activity R3 Alkylamino side chain length R2->R3 Two CH2 units optimal R3->Activity Antimalarial_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4,6-Dichloroquinoline Intermediate1 Aminoquinoline Intermediate Start->Intermediate1 Nucleophilic Substitution Final 2-Arylvinylquinoline Derivatives Intermediate1->Final Reaction with Aldehydes InVitro In Vitro Antiplasmodial Assay (P. falciparum) Final->InVitro Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Final->Cytotoxicity SAR Structure-Activity Relationship Analysis InVitro->SAR Cytotoxicity->SAR

References

Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds like 6-chloroquinoline is a critical step in the synthesis of novel therapeutic agents. The choice of catalyst for cross-coupling reactions is paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of the efficacy of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data and detailed protocols.

The successful synthesis of complex molecules often hinges on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, the relatively inert nature of the C-Cl bond necessitates the use of highly active and selective catalyst systems. Palladium and nickel-based catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be the most effective. This guide delves into a comparative analysis of various catalytic systems for the most common cross-coupling strategies employed for this substrate.

At a Glance: Catalyst Performance in this compound Cross-Coupling

The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. This data, compiled from various studies, offers a direct comparison to aid in catalyst selection.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃ (1M aq.)Benzene5518-20Moderate to GoodA standard, readily available catalyst, though may require longer reaction times.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100-HighSPhos is a bulky biarylphosphine ligand known for its effectiveness with aryl chlorides.[1]
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane100-HighXPhos is another highly effective bulky phosphine ligand for challenging couplings.[1]
[NiCl(o-tol)(dppf)]K₃PO₄Dioxane85-GoodA nickel-based alternative that can be effective for heteroaryl chlorides.
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / BrettPhosNaOtBuToluene80-110-HighBrettPhos is often the ligand of choice for coupling with primary amines.[1]
Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane100-HighRuPhos is generally a good choice for coupling with secondary amines.[1]
(NHC)Pd(allyl)ClLHMDSTHFRT - 70-HighN-heterocyclic carbene (NHC) complexes can be highly active, sometimes allowing for lower reaction temperatures.[1]
Table 3: Sonogashira Coupling of 4-(7-chloroquinolin-4-yl)morpholine with Phenylacetylene
CatalystBaseSolventYield (%)
Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane High
Pd₂(dba)₃Cs₂CO₃1,4-DioxaneModerate
PdCl₂(dppf)Cs₂CO₃1,4-DioxaneLow
PdCl₂(PPh₃)₂Cs₂CO₃1,4-DioxaneLow
Pd(OAc)₂Cs₂CO₃1,4-DioxaneTrace
PdCl₂Cs₂CO₃1,4-DioxaneTrace
Pd(PPh₃)₄K₂CO₃1,4-DioxaneModerate

This table is based on a study on a substituted chloroquinoline, providing a valuable comparison of different palladium catalysts and bases for the Sonogashira reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are general procedures for the key cross-coupling reactions discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline Derivative

This protocol is adapted from a procedure for the coupling of chloroquinolines.[1]

  • To a solution of this compound (0.5 mmol) and the desired boronic acid (0.75 mmol) in benzene (10 mL), add a 1M aqueous solution of Na₂CO₃ (1.2 mL).

  • Heat the mixture to 55°C.

  • Add Pd(PPh₃)₄ (0.02 mmol).

  • Stir the reaction mixture at 55°C for 18-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, pour it into water (6 mL), and extract with CH₂Cl₂ (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

This protocol provides a general guideline for the C-N coupling of chloroquinolines.[1]

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mol%) and the appropriate ligand (e.g., BrettPhos, 0.15 mol%) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.2 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Modified Sonogashira Coupling of a Substituted Chloroquinoline

This copper- and amine-free protocol was developed for the functionalization of a chloroquinoline derivative.

  • In a reaction vessel, combine the substituted chloroquinoline (1.0 mmol), phenylacetylene (1.0 mmol), Pd(PPh₃)₄ (as catalyst), and Cs₂CO₃ (20 mol%) as the base.

  • Add 1,4-dioxane (5 mL per mmol of substrate) as the solvent.

  • Stir the reaction mixture at 40°C under air.

  • Monitor the reaction progress until completion.

  • Work up the reaction mixture to isolate the desired product.

Visualizing the Process: Experimental Workflow and Catalyst Selection Logic

To better understand the experimental process and the factors influencing catalyst choice, the following diagrams illustrate the general workflow for a cross-coupling reaction and the logical relationships in catalyst selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: This compound, Coupling Partner, Base, Solvent start->reagents catalyst Add Catalyst System: Precatalyst + Ligand reagents->catalyst heating Heating & Stirring catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated Product purification->product

Figure 1. A generalized experimental workflow for a cross-coupling reaction.

Catalyst_Selection_Logic cluster_suzuki Catalyst Considerations for Suzuki-Miyaura cluster_buchwald Catalyst Considerations for Buchwald-Hartwig cluster_sonogashira Catalyst Considerations for Sonogashira CouplingType Cross-Coupling Type Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Sonogashira Sonogashira (C-C, alkyne) CouplingType->Sonogashira Pd_S Palladium-based Suzuki->Pd_S Ni_S Nickel-based Suzuki->Ni_S Pd_B Palladium-based Buchwald->Pd_B Pd_So Palladium-based Sonogashira->Pd_So Ligand_S Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Pd_S->Ligand_S Ligand_B Specific phosphine ligands for primary vs. secondary amines (e.g., BrettPhos, RuPhos) Pd_B->Ligand_B NHC_B N-Heterocyclic Carbenes (NHCs) Pd_B->NHC_B Cu_cocatalyst Copper co-catalyst (often used, but Cu-free methods exist) Pd_So->Cu_cocatalyst

Figure 2. Logical considerations for catalyst selection based on the type of cross-coupling reaction.

Conclusion

The choice of catalyst for the cross-coupling of this compound is a critical decision that significantly impacts the success of the synthesis. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, BrettPhos, and RuPhos are generally the most effective choices for this challenging substrate. Nickel-based catalysts also present a viable and more economical alternative for Suzuki-Miyaura couplings. In the case of Sonogashira reactions, traditional palladium catalysts like Pd(PPh₃)₄ have shown high efficacy, especially when paired with an appropriate base like cesium carbonate.

The data and protocols presented in this guide serve as a valuable starting point for researchers. However, it is important to note that reaction optimization, including the screening of different ligands, bases, and solvents, will likely be necessary to achieve the highest possible yields for a specific coupling partner. The provided workflows and logical diagrams offer a systematic approach to this optimization process, empowering researchers to efficiently navigate the catalytic landscape for this compound functionalization.

References

New Chloroquinoline Analogs Demonstrate Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized chloroquinoline derivatives reveals significant antimicrobial efficacy against a range of bacterial and fungal pathogens, in some cases surpassing the activity of the parent compound, chloroquine. These findings, supported by extensive experimental data, highlight the potential of these analogs as lead compounds in the development of novel antimicrobial agents.

Researchers have successfully synthesized and evaluated a series of new chloroquinoline analogs, demonstrating their enhanced antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of these novel compounds against established alternatives, supported by detailed experimental data and protocols. The structure-activity relationship (SAR) studies suggest that substitutions at the 4-amino position of the chloroquinoline ring are crucial for the observed increase in antimicrobial potential.

Comparative Antimicrobial Activity

The antimicrobial efficacy of the new chloroquinoline analogs was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal species. The results, summarized in the tables below, indicate that several of the novel compounds exhibit significant inhibitory activity.

Antibacterial Activity of Novel Chloroquinoline Analogs (CS Series)
AnalogStaphylococcus aureus (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Bacillus subtilis (Zone of Inhibition, mm)
CS1 21.5 ± 0.1530.3 ± 0.1524.1 ± 0.2613.4 ± 0.10
CS2 10.6 ± 0.2511.4 ± 0.2115.2 ± 0.2512.4 ± 0.35
CS6 7.28.28.2-
CS7 -15.3--
CS8 15.6---
Chloroquine (Parent) No activityNo activityNo activityNo activity

Data sourced from a study on novel chloroquine analogues.[1]

Antifungal Activity of Novel Chloroquinoline Analogs (CS Series)
AnalogCandida albicans (Zone of Inhibition, mm)Candida parapsilosis (Zone of Inhibition, mm)
CS1 19.2 ± 0.2111.4 ± 0.42
CS2 13.3 ± 0.3213.5
CS3 7.2-
CS9 -8.2
Chloroquine (Parent) No activityNo activity

Data sourced from a study on novel chloroquine analogues.[1]

Antibacterial Activity of 7-Chloroquinoline Derivatives
CompoundStaphylococcus aureus (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Streptococcus pyogenes (Zone of Inhibition, mm)
Compound 5 11.00 ± 0.0311.00 ± 0.03--
Compound 6 --11.00 ± 0.04-
Compound 7 ---11.00 ± 0.02
Compound 8 --12.00 ± 0.00-
Amoxicillin (Standard) 18 ± 0.00---

Data sourced from a study on the synthesis and evaluation of novel 7-chloroquinoline derivatives.[2][3][4][5]

Structure-Activity Relationship and Mechanism of Action

The enhanced antimicrobial activity of the new chloroquinoline analogs is attributed to specific structural modifications. Structure-activity relationship studies have shown that substitutions at the 4-amino position can significantly boost the antimicrobial potential compared to the parent chloroquine molecule.[1] While the precise mechanism of action is still under investigation for all analogs, it is known that quinoline-based drugs can target bacterial DNA gyrase, an essential enzyme for DNA replication.[6] Molecular docking studies with some of the 7-chloroquinoline derivatives suggest a binding affinity for E. coli DNA gyrase B, supporting this proposed mechanism.[3]

antimicrobial_workflow General Workflow for Assessing Antimicrobial Efficacy cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Evaluation & Analysis synthesis Synthesis of Novel Chloroquinoline Analogs characterization Structural Characterization (NMR, FT-IR) synthesis->characterization bacterial_strains Selection of Bacterial Strains (Gram-positive & Gram-negative) characterization->bacterial_strains fungal_strains Selection of Fungal Strains characterization->fungal_strains disc_diffusion Disc Diffusion Assay (Zone of Inhibition) bacterial_strains->disc_diffusion fungal_strains->disc_diffusion mic_determination MIC & MBC Determination disc_diffusion->mic_determination data_analysis Data Analysis & Comparison with Control Drugs mic_determination->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis, screening, and evaluation of new antimicrobial agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the antimicrobial efficacy of the new chloroquinoline analogs.

Synthesis of Chloroquinoline Analogs

Novel chloroquinoline analogs were synthesized via a nucleophilic substitution reaction at the 4-amino position of chloroquine.[1] The resulting compounds were then characterized using nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopic techniques to confirm their chemical structures.[1]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The antibacterial and antifungal activities of the synthesized chloroquinoline analogs were determined using the disc diffusion method.[1]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile cotton swabs were dipped into the inoculum suspension and evenly streaked over the entire surface of Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds (e.g., 2 mg/ml in DMSO).[1] These discs were then placed on the surface of the inoculated agar plates.

  • Controls: Discs impregnated with the solvent (DMSO) were used as a negative control, while discs containing standard antibiotics (e.g., amoxicillin, ciprofloxacin) served as positive controls.[1][4]

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The antimicrobial activity was evaluated by measuring the diameter of the zone of inhibition (in mm) around each disc.

Determination of Minimum Inhibitory Concentration (MIC)

While the provided search results primarily focused on zone of inhibition data, the determination of the Minimum Inhibitory Concentration (MIC) is a crucial next step in quantifying antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods. For instance, some studies on quinoline derivatives have reported MIC values against various bacterial strains.[7]

dna_gyrase_inhibition Proposed Mechanism of Action: DNA Gyrase Inhibition chloroquinoline_analog Chloroquinoline Analog dna_gyrase Bacterial DNA Gyrase (e.g., E. coli DNA gyrase B) chloroquinoline_analog->dna_gyrase Binds to inhibition Inhibition chloroquinoline_analog->inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to inhibition->dna_gyrase Blocks activity of

Caption: Proposed mechanism of action for chloroquinoline analogs targeting bacterial DNA gyrase.

Conclusion

The development of new chloroquinoline analogs represents a promising avenue in the search for novel antimicrobial agents. The data presented herein demonstrates that specific structural modifications to the chloroquinoline scaffold can lead to compounds with potent activity against a range of bacterial and fungal pathogens. Further studies, including the determination of MIC and MBC values, in vivo efficacy, and toxicity profiling, are warranted to fully elucidate the therapeutic potential of these promising new compounds. The insights gained from structure-activity relationship studies will be instrumental in guiding the rational design of next-generation quinoline-based antimicrobials.

References

A Comparative Guide to Cytotoxicity Assays for Novel 6-Chloro-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated, quinazoline derivatives, and specifically 6-chloro-quinazoline derivatives, have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines.[1][2][3] This guide provides a comparative overview of common cytotoxicity assays utilized to evaluate these compounds, supported by experimental data from recent studies.

Comparative Cytotoxicity Data of 6-Chloro-Quinazoline Derivatives

The following tables summarize the in vitro cytotoxic activity of various novel 6-chloro-quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potency of these compounds.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 5a MGC-803 (Gastric Cancer)MTTNot explicitly stated, but induced 31.7% apoptosis at 10 µM[1]
Compound 5f MGC-803 (Gastric Cancer)MTTNot explicitly stated, but induced 21.9% apoptosis at 10 µM[1]
Compound 5 RD (Rhabdomyosarcoma)Not specified14.65
Compound 5 MDA-MB-231 (Breast Cancer)Not specified147.70[2]
Compound 6 MDA-MB-231 (Breast Cancer)Not specified10.62[2]
Compound 7 MDA-MB-231 (Breast Cancer)Not specified8.79[2]
Compound 18 MGC-803 (Gastric Cancer)MTT0.85[4]
Compound 18 MCF-7 (Breast Cancer)MTTNot explicitly stated[4]
Compound 18 PC-9 (Lung Cancer)MTTNot explicitly stated[4]
Compound 18 A549 (Lung Cancer)MTTNot explicitly stated[4]
Compound 18 H1975 (Lung Cancer)MTTNot explicitly stated[4]
Pyrazolo[1,5-c] quinazolin-2-one (IXa) MCF-7 (Breast Cancer)MTT6.43[5]
Quinazolinone derivative 3 HEPG2 (Liver Cancer)MTTVery High (1-10 µM range)[6]
Quinazolinone derivative 5 HEPG2 (Liver Cancer)MTTVery High (1-10 µM range)[6]

Key Cytotoxicity Assays: A Comparative Look

The selection of an appropriate cytotoxicity assay is critical for accurately determining the anticancer potential of novel compounds. The two most common methods employed in the evaluation of 6-chloro-quinazoline derivatives are the MTT and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]Well-established, cost-effective, and suitable for high-throughput screening.[9]Can be affected by compounds that interfere with mitochondrial respiration. It is an indirect measure of cell viability.
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[10][11] This indicates a loss of cell membrane integrity.[10]High sensitivity, non-radioactive, and can provide rapid and reproducible results.[11] It can be used for longitudinal monitoring of cytotoxicity.[12]Can be influenced by serum LDH in the culture medium. It does not distinguish between different modes of cell death (e.g., apoptosis and necrosis).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the MTT and LDH assays, which can be adapted for the specific study of 6-chloro-quinazoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (6-chloro-quinazoline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[13]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[13]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.

Materials:

  • 96-well plate with cultured cells and test compounds

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Set up a 96-well plate with 100-10,000 cells per well. Add test compounds and vehicle controls and incubate for the desired period in a 37°C, 5% CO₂ incubator.[10]

  • Preparation of LDH Detection Mix: Prepare the LDH detection mix according to the kit instructions.[10]

  • Assay Reaction: Add the LDH detection mix to each well of the plate.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add the stop solution to each well.[10]

  • Absorbance Measurement: Record the absorbance or luminescence according to the kit's specifications. The level of formazan formation is directly proportional to the amount of released LDH.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released in treated versus control wells.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental process and the underlying biological mechanisms is facilitated by clear diagrams.

G cluster_workflow General Cytotoxicity Assay Workflow A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with 6-Chloro-Quinazoline Derivatives (Varying Concentrations) B->C D Incubation (24-72h) C->D E Addition of Cytotoxicity Reagent (e.g., MTT, LDH substrate) D->E F Incubation E->F G Data Acquisition (Absorbance/Luminescence Measurement) F->G H Data Analysis (IC50 Determination) G->H

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[15][16] This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[17][18]

G cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ext_Ligand Death Ligand Death_Receptor Death Receptor Ext_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Quinazoline 6-Chloro-Quinazoline Derivatives Bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Quinazoline->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis induced by quinazoline derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. 6-Chloroquinoline, a halogenated quinoline derivative, requires specific handling and disposal procedures due to its hazardous properties. Adherence to these protocols is not only a matter of regulatory compliance but also a cornerstone of professional laboratory practice.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance.[1][2] Understanding its properties is the first step in safe handling and disposal.

PropertyInformationCitations
Chemical Name This compound[1]
Molecular Formula C₉H₆ClN[1]
Appearance Solid
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][3]
Signal Word Warning[2]
Waste Classification Halogenated Organic Waste[4][5][6]

Operational Protocol for Disposal

The proper disposal of this compound waste must follow a structured workflow to ensure safety and regulatory compliance. This involves careful segregation, container management, and coordination with licensed waste disposal services.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate PPE to prevent exposure.[3][7]

  • Gloves: Use nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A full-length lab coat is required to protect from potential spills.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal methods.[4]

  • Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealable container.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and sealable container. The container material must be compatible with the solvent used.[7]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container.[7]

Crucially, this compound waste must be segregated as "Halogenated Organic Waste." [4][5][6] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and create a more complex waste stream to manage.[4][6] Also, avoid mixing it with other hazardous waste categories like acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[4][6]

Step 3: Container Labeling and Management

Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and at the disposal facility.

  • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4]

  • The label must clearly identify the contents, including the full chemical name "this compound" and all other chemical constituents with their approximate percentages.[4][7]

  • Keep the container securely closed at all times, except when adding waste, to prevent the release of vapors.[6]

Step 4: Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4]

  • The storage area should be cool, well-ventilated, and away from direct sunlight and sources of heat or ignition.[4]

  • Ensure the waste container is stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[4]

  • Store the container away from incompatible materials.[4]

Step 5: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]

  • The primary method for the disposal of halogenated organic waste is typically incineration at a regulated hazardous waste facility.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

  • Ensure Proper Ventilation: If the spill occurs outside of a chemical fume hood, evacuate the immediate area and ensure it is well-ventilated.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[4][8]

  • Collect the Waste: Carefully collect the absorbed material and place it in a sealed, leak-proof container.[4]

  • Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" along with the name of the chemical.[4]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[8] All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generation of This compound Waste B Segregate as 'Halogenated Organic Waste' A->B C Do NOT Mix with: - Non-halogenated waste - Acids/Bases - Heavy Metals B->C D Use Designated, Compatible, & Labeled Container B->D E Label with 'Hazardous Waste' & List All Contents D->E F Keep Container Tightly Sealed E->F G Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Arrange for Collection by Approved Hazardous Waste Service H->I

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。